molecular formula C13H23NO4 B182551 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid CAS No. 199330-56-8

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

Cat. No.: B182551
CAS No.: 199330-56-8
M. Wt: 257.33 g/mol
InChI Key: JCLYWYJWZJDMKY-UHFFFAOYSA-N
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Description

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLYWYJWZJDMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363686
Record name 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199330-56-8
Record name 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid. This non-proteinogenic amino acid serves as a crucial building block in medicinal chemistry, particularly in the design and synthesis of novel peptides and peptidomimetics.

Chemical and Physical Properties

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, also known as N-Boc-1-amino-cycloheptanecarboxylic acid, is a white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in solid-phase and solution-phase peptide synthesis.[1]

Table 1: Physicochemical Properties of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

PropertyValueReference(s)
CAS Number 199330-56-8[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder[1]
Melting Point 115-127 °C[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Purification

The synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid typically involves the protection of the amino group of the parent amino acid, 1-aminocycloheptanecarboxylic acid, using di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol for Boc Protection

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1-Aminocycloheptanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), or a mixture with water)

  • Base (e.g., triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃))

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution or 1 M HCl

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-aminocycloheptanecarboxylic acid in the chosen solvent system.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • If an aqueous co-solvent was used, dilute the mixture with water and wash with a non-polar organic solvent like ether or ethyl acetate to remove byproducts.

  • Acidify the aqueous layer to a pH of 2-3 using a citric acid solution or dilute HCl.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected amino acid.

Logical Workflow for Boc Protection:

Boc_Protection Start Start: Dissolve Amino Acid Add_Base Add Base Start->Add_Base Add_Boc2O Add Boc₂O Add_Base->Add_Boc2O React Stir at Room Temp Add_Boc2O->React Monitor Monitor with TLC React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract Product Workup->Extract Dry Dry and Concentrate Extract->Dry End End: Crude Product Dry->End

Boc Protection Workflow
Purification Protocol: Recrystallization

The crude product, if solid, can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Experimental Workflow for Recrystallization:

Recrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation crude_product Crude Product dissolve Dissolve in minimal hot 'good' solvent crude_product->dissolve add_poor_solvent Add 'poor' solvent until cloudy dissolve->add_poor_solvent clarify Clarify with a few drops of 'good' solvent add_poor_solvent->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice filtrate Vacuum filtration cool_ice->filtrate wash Wash with cold 'poor' solvent filtrate->wash dry Dry under vacuum wash->dry purified_product Purified Crystalline Product dry->purified_product Signaling_Pathway Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Peptide_CAA Peptide-CAA (Antagonist) Peptide_CAA->GPCR Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

An In-depth Technical Guide to the Synthesis of Boc-Achc-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis pathways for N-tert-butoxycarbonyl-aminocyclohexanecarboxylic acid (Boc-Achc-OH), a valuable building block in pharmaceutical research and drug development.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is essential for the selective protection of the amino group during multi-step organic syntheses, particularly in peptide synthesis.[1] This document details various experimental protocols, presents quantitative data for comparison, and illustrates the core synthesis pathway.

Core Synthesis Pathway: Boc Protection of Aminocyclohexanecarboxylic Acid

The primary and most direct method for synthesizing Boc-Achc-OH involves the protection of the amino group of aminocyclohexanecarboxylic acid (Achc-OH) using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base. The choice of base, solvent, and reaction conditions can influence the reaction efficiency and yield.

Below is a generalized reaction scheme:

Synthesis_Pathway start Aminocyclohexanecarboxylic Acid (Achc-OH) product Boc-Achc-OH start->product Boc Protection reagent Di-tert-butyl dicarbonate (Boc)2O + Base

Caption: General reaction scheme for the synthesis of Boc-Achc-OH.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of Boc-Achc-OH have been reported, each with variations in reaction conditions. This section provides detailed experimental protocols for three common methods and summarizes their quantitative data in a comparative table. The following protocols are primarily for the synthesis of the trans-4-isomer, a commonly used building block.

Method 1: Sodium Carbonate/Bicarbonate Buffer in a Biphasic System

This method utilizes a buffer solution to maintain the pH and is performed under mild conditions.

Experimental Protocol:

  • In a three-necked flask equipped with a stirring device, suspend 4-aminocyclohexanecarboxylic acid in a buffer solution composed of sodium carbonate and sodium bicarbonate under an ice bath.

  • Slowly add di-tert-butyl dicarbonate dropwise using a dropping funnel.

  • Allow the reaction mixture to stir at 30°C for 22 hours.

  • Extract the mixture with diethyl ether to remove any unreacted di-tert-butyl dicarbonate.

  • Adjust the pH of the aqueous phase to 2-3 with a 3 mol/L hydrochloric acid solution.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic phases with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the final product.[3]

Method 2: Triethylamine in Methanol

This protocol employs an organic base in an alcoholic solvent and requires heating.

Experimental Protocol:

  • Dissolve 4-aminocyclohexanecarboxylic acid (10 mmol) in 30 mL of methanol in a single-neck reaction flask.

  • Slowly add triethylamine (25 mmol) and di-tert-butyl dicarbonate (20 mmol).

  • Heat the mixture to 40°C and stir for 5 hours.

  • Remove the methanol by vacuum concentration.

  • Extract the residue with ethyl acetate.

  • Wash the organic phase sequentially with distilled water and a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by vacuum distillation.

  • Recrystallize the crude product from diisopropyl ether to obtain pure BOC-1,4-TRANS-ACHC-OH.[3]

Method 3: Microwave-Assisted Synthesis in Tetrahydrofuran

This method utilizes microwave irradiation to accelerate the reaction.

Experimental Protocol:

  • In a 50 mL round-bottom flask, combine 4-aminocyclohexanecarboxylic acid, 15 mL of freshly distilled tetrahydrofuran, and di-tert-butyl dicarbonate.

  • Place the flask in a microwave reactor and irradiate for 10 minutes at a power of 470 W.

  • After the reaction, cool the mixture to room temperature and stir for 20 minutes with 10 mL of water.

  • Add 20 mL of saturated saline solution and 20 mL of ethyl acetate, and perform an extraction.

  • Collect the organic layer and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and remove the solvent by vacuum distillation.

  • Recrystallize the concentrated product with diisopropyl ether.[3]

Quantitative Data Summary

ParameterMethod 1Method 2Method 3
Starting Material 4-Aminocyclohexanecarboxylic acid4-Aminocyclohexanecarboxylic acid4-Aminocyclohexanecarboxylic acid
Reagents (Boc)₂O, Na₂CO₃/NaHCO₃ buffer, HCl(Boc)₂O, Triethylamine(Boc)₂O
Solvent Water/Diethyl Ether/Ethyl AcetateMethanol/Ethyl AcetateTetrahydrofuran/Water/Ethyl Acetate
Reaction Time 22 hours5 hours10 minutes (microwave)
Temperature 30°C40°CMicrowave Irradiation
Purification Extraction, Rotary EvaporationExtraction, RecrystallizationExtraction, Recrystallization

Synthesis of the Precursor: 4-Aminocyclohexanecarboxylic Acid

The starting material, 4-aminocyclohexanecarboxylic acid, can be synthesized via the hydrogenation of p-aminobenzoic acid. This process typically involves a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure.

Precursor_Synthesis start p-Aminobenzoic Acid product 4-Aminocyclohexanecarboxylic Acid (cis/trans mixture) start->product Hydrogenation reagent H2, Ru/C catalyst NaOH, 100°C, 15 bar

References

Physicochemical Characterization of 1-(Boc-amino)cycloheptane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(tert-butoxycarbonyl-amino)cycloheptane-1-carboxylic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and peptide synthesis, prized for its unique cycloheptyl scaffold which can impart desirable conformational constraints and lipophilicity to target molecules. This document details its known physical and chemical properties, provides generalized experimental protocols for their determination, and outlines its primary applications.

Core Physicochemical Properties

The key physicochemical data for 1-(Boc-amino)cycloheptane-1-carboxylic acid are summarized in the tables below. This information is critical for its effective use in chemical synthesis, purification, and formulation.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₄[1][2]
Molecular Weight 257.33 g/mol [1][2]
Appearance White powder[1][2]
Melting Point 115-127 °C[1][3][4]
Boiling Point Data not available (likely decomposes)
Purity ≥ 97% (HPLC)[1][2]

Table 2: Chemical Identifiers

IdentifierValueSource
CAS Number 199330-56-8[1][2]
PubChem CID 1512490[1][5]
MDL Number MFCD03426130[1]

Table 3: Predicted Physicochemical Parameters

PropertyPredicted ValueSource
XlogP 2.7[5]
pKa (Carboxylic Acid) ~2.59 (based on the parent amino acid)[6]

Solubility Profile

Table 4: Expected Solubility

SolventExpected Solubility
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
Tetrahydrofuran (THF)Soluble
MethanolSoluble
Ethyl AcetateSoluble
WaterInsoluble to sparingly soluble

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation and purity assessment of 1-(Boc-amino)cycloheptane-1-carboxylic acid. While specific spectra for this compound are not publicly available, the expected characteristic signals are described below based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4 ppm. The protons of the cycloheptane ring will likely appear as a series of broad, overlapping multiplets in the region of 1.2-2.5 ppm. The N-H proton of the carbamate may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. Expected chemical shifts include signals for the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group around 28 ppm, and the carbonyl carbon of the carbamate at approximately 155 ppm. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 175-180 ppm. The carbons of the cycloheptane ring will appear in the aliphatic region of the spectrum.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear around 1700-1725 cm⁻¹, while the C=O stretch of the Boc-carbamate will be observed at approximately 1680-1700 cm⁻¹. N-H stretching of the carbamate will be visible around 3300-3400 cm⁻¹.[10][11][12][13]

Mass Spectrometry

Mass spectral analysis provides information about the molecular weight and fragmentation pattern. For 1-(Boc-amino)cycloheptane-1-carboxylic acid (C₁₃H₂₃NO₄), the expected monoisotopic mass is 257.1627 g/mol . Common adducts observed in electrospray ionization (ESI) mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[5][14]

Experimental Protocols

Detailed experimental protocols for the characterization of this specific molecule are not widely published. However, standard methodologies for the determination of key physicochemical properties of Boc-protected amino acids are provided below.

Synthesis of 1-(Boc-amino)cycloheptane-1-carboxylic acid

A general procedure for the N-protection of an amino acid with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[15]

Materials:

  • 1-Aminocycloheptane-1-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or triethylamine (Et₃N)

  • Dioxane or tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-aminocycloheptane-1-carboxylic acid in a mixture of dioxane (or THF) and water containing a suitable base (e.g., NaOH or Et₃N).

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in dioxane (or THF) dropwise to the cooled amino acid solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexane to remove unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amino Acid 1-Aminocycloheptane-1-carboxylic acid Reaction Mixture Mix and Stir Amino Acid->Reaction Mixture Boc Anhydride Di-tert-butyl dicarbonate Boc Anhydride->Reaction Mixture Base Base (e.g., NaOH) Base->Reaction Mixture Solvent Solvent (Dioxane/Water) Solvent->Reaction Mixture Solvent Removal Remove Organic Solvent Reaction Mixture->Solvent Removal Wash Wash with Nonpolar Solvent Solvent Removal->Wash Acidification Acidify with HCl Wash->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification Final Product Final Product Purification->Final Product 1-(Boc-amino)cycloheptane-1-carboxylic acid

Caption: General workflow for the synthesis of 1-(Boc-amino)cycloheptane-1-carboxylic acid.

Determination of pKa

The pKa of the carboxylic acid can be determined by potentiometric titration.[16][17][18]

Materials:

  • 1-(Boc-amino)cycloheptane-1-carboxylic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like ethanol or methanol may be used, though this will affect the absolute pKa value.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the sample solution and record the initial pH.

  • Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).

G pKa Determination Workflow Prepare Sample Dissolve compound in water Calibrate pH Meter Calibrate pH meter with buffers Prepare Sample->Calibrate pH Meter Titrate Titrate with standardized NaOH Calibrate pH Meter->Titrate Record Data Record pH vs. volume of NaOH Titrate->Record Data Plot Data Plot titration curve Record Data->Plot Data Determine pKa Find pH at half-equivalence point Plot Data->Determine pKa

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Applications in Research and Development

1-(Boc-amino)cycloheptane-1-carboxylic acid is primarily utilized as a specialized building block in the synthesis of peptides and peptidomimetics.[1] The cycloheptyl ring introduces a degree of conformational rigidity and increased lipophilicity compared to linear aliphatic side chains. These features can be exploited in drug design to:

  • Enhance Metabolic Stability: The cyclic structure can sterically hinder enzymatic degradation.

  • Improve Cell Permeability: The increased lipophilicity can facilitate passage through cell membranes.

  • Modulate Receptor Binding: The constrained conformation can lead to higher binding affinity and selectivity for biological targets.

Its use is prominent in the development of novel therapeutic agents where precise control over the three-dimensional structure of a molecule is critical for its biological activity.[1]

G Applications in Drug Discovery Compound 1-(Boc-amino)cycloheptane- 1-carboxylic acid Peptide Synthesis Peptide Synthesis Compound->Peptide Synthesis Drug Design Drug Design Compound->Drug Design Metabolic Stability Increased Metabolic Stability Drug Design->Metabolic Stability Cell Permeability Improved Cell Permeability Drug Design->Cell Permeability Receptor Binding Enhanced Receptor Binding Drug Design->Receptor Binding

Caption: Role of 1-(Boc-amino)cycloheptane-1-carboxylic acid in drug discovery.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place.[3][4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 199330-56-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, also known as N-Boc-1-amino-cycloheptanecarboxylic acid, is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its unique seven-membered carbocyclic ring structure offers novel conformational constraints to peptide backbones and small molecule scaffolds, making it a valuable tool in the design of innovative therapeutics. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates controlled, stepwise chemical synthesis. This document provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in drug discovery and development.

Chemical and Physical Properties

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is a white crystalline powder. The incorporation of the cycloheptyl moiety imparts distinct steric and lipophilic characteristics to molecules, which can influence their binding affinity, selectivity, and pharmacokinetic properties.

PropertyValueReference
CAS Number 199330-56-8[1][2]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance White powder[1]
Melting Point 115-127 °C[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis

The synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is typically achieved through the Boc-protection of the corresponding free amino acid, 1-amino-cycloheptanecarboxylic acid. The following is a generalized experimental protocol based on standard procedures for the N-protection of amino acids.

Experimental Protocol: Synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

Materials:

  • 1-Aminocycloheptanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-aminocycloheptanecarboxylic acid in a 0.5 M aqueous solution of sodium hydroxide.

  • Addition of Boc Anhydride: To the stirred solution, add 1,4-dioxane followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a 1 N HCl solution. This will precipitate the product.

    • Extract the product with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 75-85%

G cluster_synthesis Synthesis Workflow start 1-Aminocycloheptanecarboxylic Acid reagents NaOH, (Boc)₂O, 1,4-Dioxane/H₂O start->reagents Reactants reaction Boc Protection Reaction (Room Temperature, 12-18h) reagents->reaction workup Acidification (HCl) & Extraction (Ethyl Acetate) reaction->workup purification Column Chromatography (Optional) workup->purification product 1-tert-Butoxycarbonylamino- cycloheptanecarboxylic acid purification->product

Synthesis Workflow for Boc Protection.

Applications in Drug Discovery and Development

The incorporation of cyclic amino acids like the cycloheptane derivative is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of peptide and small molecule drug candidates.[3] The cycloheptyl group can act as a bioisostere for other cyclic or bulky aliphatic groups, potentially improving target binding and metabolic stability.

Key Applications:

  • Peptide Synthesis: This compound is primarily used as a building block in solid-phase and solution-phase peptide synthesis.[1] The Boc protecting group is stable under basic conditions used for peptide coupling and can be readily removed with mild acids.

  • Constrained Peptides and Peptidomimetics: The cycloheptyl moiety introduces conformational rigidity into peptide backbones.[3] This can lead to peptides with higher receptor affinity, selectivity, and resistance to enzymatic degradation.

  • Scaffold for Small Molecule Synthesis: Beyond peptides, this amino acid can serve as a scaffold for the synthesis of novel small molecules with potential therapeutic applications. The carboxylic acid and the protected amine provide two points for further chemical modification.

G cluster_applications Applications in Drug Discovery compound 1-tert-Butoxycarbonylamino- cycloheptanecarboxylic acid peptide_synthesis Peptide Synthesis compound->peptide_synthesis small_molecule Small Molecule Scaffold compound->small_molecule constrained_peptides Constrained Peptides & Peptidomimetics peptide_synthesis->constrained_peptides drug_candidates Novel Drug Candidates small_molecule->drug_candidates constrained_peptides->drug_candidates

Role in Drug Discovery Pipeline.

Biological Significance

While specific biological activities for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid itself have not been extensively reported, its importance lies in its role as a precursor to biologically active molecules. The introduction of a cycloheptyl group can significantly impact the biological properties of a parent compound by:

  • Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Modulating Receptor Binding: The defined conformation of the cycloheptyl ring can favor a specific binding orientation at a biological target, leading to increased potency and selectivity.

  • Improving Metabolic Stability: The cyclic structure can block sites of metabolism, prolonging the in vivo half-life of a drug.

The use of Boc-protected amino acids is a cornerstone of modern pharmaceutical chemistry, enabling the synthesis of a wide array of drugs, including antivirals, antibiotics, and anticancer agents.[]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique structural features provide a means to introduce novel conformational constraints and physicochemical properties into peptides and small molecules. While further research is needed to fully elucidate the biological roles of compounds derived from this building block, its utility in the synthesis of potential new therapeutics is well-established.

References

Structure Elucidation of Boc-Protected Cycloheptane Amino Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation strategies for the definitive structure elucidation of Boc-protected cycloheptane amino acid. The unique structural features of this non-canonical amino acid, combining a flexible seven-membered ring with the widely used tert-butyloxycarbonyl (Boc) protecting group, necessitate a multi-pronged analytical approach for unambiguous characterization. This document details the key spectroscopic and crystallographic techniques, presenting expected data, experimental protocols, and logical workflows to guide researchers in this critical aspect of drug discovery and peptide science.

Spectroscopic Characterization

Spectroscopic methods provide the foundational data for determining the molecular structure, including connectivity and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of Boc-protected cycloheptane amino acid in solution.[1] Both ¹H and ¹³C NMR spectra provide critical information about the carbon skeleton and the attached protons.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of both the Boc group and the cycloheptane moiety. The Boc group is characterized by a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.4 ppm.[1] The protons on the cycloheptane ring will present as a series of complex, overlapping multiplets in the aliphatic region (typically 1.2-2.5 ppm), due to extensive spin-spin coupling. The α-proton, adjacent to the carboxylic acid and the nitrogen, will be deshielded and appear as a distinct multiplet at a lower field (around 4.0-4.5 ppm).[1]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[1][2] The carbons of the cycloheptane ring will appear in the aliphatic region, with the α-carbon being the most deshielded of the ring carbons.

Quantitative Data: Typical NMR Chemical Shifts

The following table summarizes the expected chemical shifts (δ) for a generic Boc-protected cycloheptane amino acid. Actual values may vary depending on the solvent, concentration, and specific substitution pattern on the ring.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc Group
-C(CH₃)₃~ 1.4 (s, 9H)~ 28.3
-C (CH₃)₃-~ 80.0
-C=O-~ 155.5
Amino Acid Backbone
α-H~ 4.0 - 4.5 (m, 1H)~ 55-60
-COOH~ 10-12 (br s, 1H)~ 170-175
Cycloheptane Ring
Ring CH₂~ 1.2 - 2.5 (m)~ 25-40

s = singlet, m = multiplet, br s = broad singlet

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule, and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for the analysis of amino acids.[3][4]

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the Boc-protected cycloheptane amino acid.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. For Boc-protected amino acids, a prominent fragmentation pathway is the loss of the Boc group or components thereof. The cycloheptane ring can also undergo characteristic fragmentation. Due to the cyclic nature of the amino acid, ring-opening fragmentation is a key step, followed by sequential losses.[5][6]

Quantitative Data: Predicted Mass Spectrometry Fragments

Assuming a generic Boc-1-amino-cycloheptanecarboxylic acid (Molecular Formula: C₁₃H₂₃NO₄), the following table lists some expected m/z values for key fragments in positive ion mode ESI-MS/MS.

Fragment Description Proposed Formula Expected m/z
[M+H]⁺ (Protonated Molecule)C₁₃H₂₄NO₄⁺258.17
[M-C₄H₈+H]⁺ (Loss of isobutylene)C₉H₁₆NO₄⁺202.10
[M-Boc+H]⁺ (Loss of Boc group)C₈H₁₆NO₂⁺158.12
[M-Boc-H₂O+H]⁺C₈H₁₄N⁺140.11
[M-Boc-COOH+H]⁺C₇H₁₄N⁺112.11

Crystallographic Characterization

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry of chiral centers, single-crystal X-ray diffraction is the gold standard.[7][8][9] This technique requires the growth of a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the precise positions of all atoms in the molecule can be determined.[7]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the Boc-protected cycloheptane amino acid.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.[1]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.[1]

  • Acquire a ¹H NMR spectrum (e.g., at 400 MHz) with an appropriate number of scans.

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz) with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.[1]

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[1]

  • Integrate the peaks in the ¹H spectrum and assign all signals in both the ¹H and ¹³C spectra.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.[3]

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.

X-ray Crystallography

Crystal Growth:

  • Grow single crystals of the Boc-protected cycloheptane amino acid. A common method is slow evaporation of a saturated solution. Various solvents and solvent mixtures should be screened (e.g., ethyl acetate/hexanes, methanol/water). The crystals should be of sufficient size (ideally >0.1 mm in all dimensions) and quality, appearing clear and without visible fractures.[7][9]

Data Collection:

  • Mount a suitable crystal on a goniometer.[7]

  • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[7]

Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or other phasing techniques to obtain an initial electron density map.[9]

  • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Visualized Workflows and Pathways

Structure_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Compound Boc-Protected Cycloheptane Amino Acid NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS XRAY X-ray Crystallography Compound->XRAY Requires Crystallization Connectivity Connectivity & Functional Groups NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight Structure3D 3D Structure & Stereochemistry XRAY->Structure3D Final_Structure Final Elucidated Structure Connectivity->Final_Structure MolWeight->Final_Structure Structure3D->Final_Structure

Caption: Overall workflow for the structure elucidation of Boc-protected cycloheptane amino acid.

MS_Fragmentation_Pathway cluster_frags Fragmentation Pathways Precursor [M+H]⁺ (m/z 258.17) Frag1 [M-C₄H₈+H]⁺ (m/z 202.10) Precursor->Frag1 - C₄H₈ Frag2 [M-Boc+H]⁺ (m/z 158.12) Precursor->Frag2 - C₅H₈O₂ Frag3 [M-Boc-H₂O+H]⁺ (m/z 140.11) Frag2->Frag3 - H₂O

Caption: Key fragmentation pathways for Boc-protected cycloheptane amino acid in ESI-MS/MS.

References

A Technical Guide to the Spectroscopic Characterization of Boc-Achc-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butoxycarbonyl-aminocyclohexanecarboxylic acid (Boc-Achc-OH) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. Its cyclohexyl scaffold imparts conformational rigidity, making it a valuable building block for creating structured peptides with specific biological activities. Accurate spectroscopic characterization is essential to confirm its chemical identity, purity, and structural integrity. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Boc-Achc-OH, along with detailed experimental protocols.

It is important to note that "Achc" can refer to several isomers depending on the relative stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring (e.g., cis/trans and their positions). This guide will focus on representative data applicable to common isomers like Boc-cis-3-aminocyclohexanecarboxylic acid.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Boc-Achc-OH.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic Acid (-COOH )
~4.5-5.0Broad1HAmine (-NH -Boc)
~3.5-4.0Multiplet1Hα-Proton (-CH -COOH)
~1.0-2.2Multiplet9HCyclohexyl Ring Protons (-CH ₂- & -CH -)
~1.45Singlet9Htert-Butyl (-C(CH ₃)₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~175-185Carboxylic Acid Carbon (C =O)
~155Carbamate Carbonyl (C =O)
~80Quaternary Carbon (-C (CH₃)₃)
~50-60α-Carbon (-C H-COOH)
~28.5tert-Butyl Carbons (-C(C H₃)₃)
~20-40Cyclohexyl Ring Carbons (-C H₂- & -C H-)

Note: Exact chemical shifts can vary depending on the solvent, concentration, and specific isomer.[1][2][3]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch of the carboxylic acid
~3350MediumN-H stretch of the carbamate
2970-2850Medium-StrongC-H stretch of alkyl groups (cyclohexyl and tert-butyl)
~1710StrongC=O stretch of the carboxylic acid carbonyl
~1690StrongC=O stretch of the carbamate carbonyl
1320-1210MediumC-O stretch of the carboxylic acid[4]
1440-1395 & 950-910MediumO-H bend of the carboxylic acid[4]

Note: The broad O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[2][4][5]

Table 3: Mass Spectrometry (MS) Data

The molecular formula for Boc-Achc-OH is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .[6][7]

IonExpected m/zNotes
[M+H]⁺244.15Protonated molecule, common in ESI positive mode.
[M+Na]⁺266.13Sodium adduct, common in ESI positive mode.[8]
[M-H]⁻242.14Deprotonated molecule, common in ESI negative mode.
[M+HCOO]⁻288.15Formate adduct, can be observed with formic acid in the mobile phase.

Note: ESI (Electrospray Ionization) is a common technique for this type of analysis.[8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of Boc-Achc-OH and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrumentation :

    • Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).[1]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).[1]

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix a small amount of Boc-Achc-OH with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background. A typical scan range is 4000-400 cm⁻¹.[5]

  • Data Analysis :

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of Boc-Achc-OH (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization in positive mode.[8]

  • Instrumentation :

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-500).[8]

  • Data Analysis :

    • Identify the m/z values for the molecular ion and common adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Compare the observed m/z values with the calculated theoretical values to confirm the molecular weight.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Boc-Achc-OH.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Boc-Achc-OH Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS Data_NMR Process Spectra (FT, Phasing, Baseline) Assign Chemical Shifts NMR->Data_NMR Data_IR Identify Functional Group Frequencies IR->Data_IR Data_MS Identify Molecular Ion & Adducts MS->Data_MS Conclusion Structural Confirmation & Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis of Boc-Achc-OH.

References

Thermal Stability of Boc-Achc-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-Boc-aminocyclohexanecarboxylic acid (Boc-Achc-OH). The stability of protecting groups is a critical parameter in drug development and peptide synthesis, influencing process conditions, storage, and shelf-life. This document consolidates available data on the physical properties of Boc-Achc-OH isomers, outlines detailed experimental protocols for thermal analysis, and illustrates the key chemical pathways and analytical workflows.

Quantitative Data on Physical Properties

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the thermal decomposition of Boc-Achc-OH is not extensively published, the melting point, a key indicator of thermal stability, has been reported for several isomers. The thermal behavior is primarily dictated by the thermolability of the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Reported Melting Points of Boc-Achc-OH Isomers

IsomerCAS NumberMelting Point (°C)
Boc-1-aminocyclohexanecarboxylic acid115951-16-1175 - 177[1]
Boc-trans-4-aminocyclohexanecarboxylic acid53292-89-0181 - 185[2]
Boc-cis-1,2-aminocyclohex-4-ene carboxylic acid63216-52-4116 - 120
Boc-trans-1,2-aminocyclohex-4-ene carboxylic acid865689-24-3121 - 126
Boc-cis-3-(Boc-amino)cyclohexanecarboxylic acid222530-33-8Not specified
3-(Boc-amino)cyclohexanecarboxylic acid334932-13-7Not specified[3]

Thermal Decomposition Profile

The thermal stability of Boc-Achc-OH is intrinsically linked to the stability of the Boc protecting group. The generally accepted mechanism for the thermal deprotection of Boc-amines does not require a catalyst and proceeds at elevated temperatures.[4]

Decomposition Onset and Mechanism

Thermal cleavage of the Boc group typically begins at temperatures around 150 °C, with rapid degradation occurring at approximately 200 °C for many Boc-protected compounds.[5] The process is a fragmentation reaction that yields the free amine, with isobutylene and carbon dioxide as byproducts.[4] This decomposition avoids harsh acidic conditions often used for Boc removal.[6][7] However, the high temperatures required may induce side reactions, such as racemization in chiral substrates.[4]

The reaction proceeds through the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates.[4][8]

Visualization of Decomposition Pathway

The following diagram illustrates the uncatalyzed thermal decomposition pathway of a Boc-protected amine.

G cluster_reactants Reactant cluster_transition Transition State cluster_intermediates Intermediates cluster_products Products BocAchcOH Boc-NH-R (Boc-Achc-OH) TS Heat (≥150-200°C) BocAchcOH->TS Thermal Energy CarbamicAcid HOOC-NH-R (Carbamic Acid) TS->CarbamicAcid Fragmentation Isobutylene Isobutylene TS->Isobutylene Amine H₂N-R (Free Amine) CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2

Figure 1: Thermal Decomposition Pathway of Boc-Protected Amines.

Experimental Protocols for Thermal Analysis

To precisely determine the thermal stability of Boc-Achc-OH, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the Boc group is cleaved, indicated by a significant mass loss corresponding to the masses of isobutylene and CO₂.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the Boc-Achc-OH sample into a clean, inert TGA crucible (e.g., alumina or platinum).[10][11] Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.[11]

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 30-50 mL/min) to prevent oxidative decomposition.[10][12]

  • Heating Program:

    • Equilibrate the sample at a starting temperature, for example, 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.[13]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of the major mass loss event corresponds to the beginning of the Boc group's decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[14]

  • Sample Preparation: Weigh 2-10 mg of the Boc-Achc-OH sample into a hermetically sealed aluminum DSC pan.[15] Prepare an identical empty, sealed pan to serve as the reference.[15][16]

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample and reference at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected melting and decomposition events.[16]

  • Data Acquisition: Record the differential heat flow between the sample and the reference pan.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate the melting point of the crystalline solid. Exothermic or complex endothermic events at higher temperatures can be correlated with the decomposition process observed in TGA.

Analytical Workflow Visualization

The logical flow for a comprehensive thermal stability assessment is outlined below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation cluster_report Conclusion Sample Boc-Achc-OH Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Load into TGA/DSC Pan Weigh->Crucible TGA TGA Analysis (10°C/min, N₂) Crucible->TGA DSC DSC Analysis (10°C/min, N₂) Crucible->DSC TGA_Data TGA Thermogram (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomp_Temp Determine Onset Decomposition Temp. TGA_Data->Decomp_Temp Melting_Point Determine Melting Point (Tm) DSC_Data->Melting_Point Stability_Report Thermal Stability Profile Decomp_Temp->Stability_Report Melting_Point->Stability_Report

Figure 2: Experimental Workflow for Thermal Stability Analysis.

Conclusion

The thermal stability of Boc-Achc-OH is governed by the lability of the Boc protecting group, which generally begins to decompose at temperatures around 150-200 °C via a well-understood fragmentation mechanism. While specific decomposition data for Boc-Achc-OH isomers are sparse, the provided melting point data serve as useful preliminary indicators of stability. For definitive characterization, adherence to the detailed TGA and DSC experimental protocols outlined in this guide is essential. This will enable researchers and drug development professionals to establish precise thermal stability profiles, ensuring the integrity of the molecule during synthesis, purification, and storage.

References

Cycloheptane-Based Amino Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptane-based amino acids represent a unique class of non-proteinogenic amino acids that have garnered interest in the fields of medicinal chemistry and drug discovery. The incorporation of a seven-membered cycloalkane ring into the amino acid structure imparts significant conformational constraints, influencing the peptide backbone and offering a scaffold for the design of novel therapeutics with enhanced stability and biological activity. This technical guide provides an in-depth overview of the discovery, history, synthesis, and potential applications of these intriguing molecules. While the exploration of cycloalkane-derived amino acids has historically focused on smaller ring systems like cyclopentane and cyclohexane, the unique conformational landscape of the cycloheptane moiety presents distinct opportunities for peptide and peptidomimetic design.

Historical Perspective and Discovery

The systematic investigation of cycloalkane-based amino acids began as an effort to create conformationally restricted analogs of natural amino acids. The primary goal was to stabilize specific secondary structures in peptides, such as β-turns and helices, to enhance their biological activity and resistance to enzymatic degradation. While the initial focus was on five- and six-membered rings, the synthesis and study of cycloheptane-based amino acids represented a logical progression in exploring the impact of ring size on peptide conformation.

The commercial availability of derivatives like Boc-1-amino-cycloheptane carboxylic acid indicates its established use as a building block in peptide synthesis and drug development.[1] This compound, with its tert-butyloxycarbonyl (Boc) protecting group, is well-suited for standard solid-phase peptide synthesis (SPPS) protocols.[1] The unique structural properties of the cycloheptane ring make it a valuable component in the design of novel pharmaceuticals, potentially leading to compounds with improved efficacy and bioavailability.[1]

Synthesis of Cycloheptane-Based Amino Acids

The synthesis of cycloheptane-based amino acids presents unique challenges due to the conformational flexibility and potential for side reactions associated with the seven-membered ring. Several synthetic strategies have been adapted from the synthesis of other cycloalkane amino acids.

1-Aminocycloheptanecarboxylic Acid

One of the fundamental cycloheptane-based amino acids is 1-aminocycloheptanecarboxylic acid. Its synthesis can be approached through various methods, often starting from cycloheptanone. A common strategy involves the Strecker synthesis or related methodologies.

Hypothetical Synthetic Workflow for 1-Aminocycloheptanecarboxylic Acid:

Strecker_Synthesis Cycloheptanone Cycloheptanone Aminonitrile α-Aminonitrile Intermediate Cycloheptanone->Aminonitrile + KCN, NH4Cl AminoAcid 1-Aminocycloheptanecarboxylic Acid Aminonitrile->AminoAcid Hydrolysis (H3O+)

Caption: A generalized Strecker synthesis pathway for 1-aminocycloheptanecarboxylic acid.

2-Aminocycloheptanecarboxylic Acid

The synthesis of 2-aminocycloheptanecarboxylic acid introduces the complexity of stereochemistry, as two chiral centers are created. Synthetic routes often involve multi-step sequences starting from cycloheptene or functionalized cycloheptane derivatives. Resolution of racemic mixtures is a critical step to obtain enantiomerically pure isomers for biological studies.

Conformational Analysis

The cycloheptane ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and chair forms. The introduction of amino and carboxyl groups further complicates this conformational landscape. Understanding the preferred conformations of cycloheptane-based amino acids is crucial for predicting their influence on peptide secondary structure.

Computational studies, alongside experimental techniques like NMR spectroscopy, are employed to elucidate the conformational preferences of these molecules. The relative orientation of the substituents (cis or trans) significantly impacts the stability of different ring conformations and, consequently, the overall shape of peptides incorporating these amino acids.

Applications in Drug Discovery and Medicinal Chemistry

The rigid yet unique conformational properties of cycloheptane-based amino acids make them attractive building blocks for the design of peptidomimetics and other therapeutic agents.

Peptide Mimetics

Incorporating cycloheptane amino acids into peptide sequences can induce specific, predictable secondary structures. This is particularly valuable in the design of peptide-based drugs where a specific conformation is required for receptor binding or enzyme inhibition. The cycloheptane scaffold can serve as a template to orient pharmacophoric groups in a defined spatial arrangement.

Logical Relationship for Peptide Mimetic Design:

Peptide_Mimetic_Design cluster_0 Design Principle Natural Peptide Natural Peptide Bioactive Conformation Bioactive Conformation Natural Peptide->Bioactive Conformation Exhibits Cycloheptane Amino Acid Cycloheptane Amino Acid Bioactive Conformation->Cycloheptane Amino Acid Stabilized by Peptidomimetic Peptidomimetic Cycloheptane Amino Acid->Peptidomimetic Incorporated into Peptidomimetic->Natural Peptide Mimics

Caption: The role of cycloheptane amino acids in stabilizing bioactive conformations for peptidomimetic design.

Scaffolds for Small Molecule Drugs

Beyond peptides, the cycloheptane ring itself can serve as a scaffold for the development of small molecule drugs. The three-dimensional arrangement of functional groups on the cycloheptane core can be tailored to interact with specific biological targets. The cyclohepta[b]indole structure, for example, is a privileged motif found in various natural products and pharmaceuticals with a wide range of biological activities, including anti-HIV and antituberculosis properties.[2] This highlights the potential of the cycloheptane ring system in generating novel pharmacophores.

Quantitative Data

Currently, there is a limited amount of publicly available, structured quantitative data specifically on the biological activities of cycloheptane-based amino acids. The table below provides basic physicochemical properties for a commercially available derivative. Further research is needed to populate a comprehensive database of biological and pharmacological data.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
Boc-1-amino-cycloheptane carboxylic acid199330-56-8C13H23NO4257.33115-127≥ 97 (HPLC)
Data obtained from commercial supplier information.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of specific cycloheptane-based amino acids are not widely available in general chemical literature, often residing within specialized publications or patents. The following represents a generalized protocol for the synthesis of an N-Boc protected amino acid, which is a common procedure in peptide chemistry.

General Protocol for N-Boc Protection of a Cycloheptane Amino Acid:

  • Dissolution: Dissolve the cycloheptane amino acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to the solution to deprotonate the amino group.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to allow the reaction to proceed to completion.

  • Work-up:

    • Wash the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate) to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected cycloheptane amino acid.

Future Outlook

The field of cycloheptane-based amino acids is still relatively unexplored compared to their smaller ring counterparts. Future research is likely to focus on several key areas:

  • Development of novel and efficient synthetic routes: Creating stereoselective and scalable syntheses will be crucial for making a wider variety of cycloheptane amino acid building blocks accessible.

  • In-depth conformational analysis: A more thorough understanding of the conformational behavior of these amino acids, both as free molecules and within peptides, will enable more rational design of peptidomimetics.

  • Exploration of biological activity: Systematic screening of peptides and small molecules containing cycloheptane amino acids against various biological targets will be necessary to uncover their therapeutic potential.

As synthetic methodologies improve and our understanding of structure-activity relationships deepens, cycloheptane-based amino acids hold the promise of becoming valuable tools in the development of the next generation of therapeutics.

References

Commercial Availability and Technical Guide for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, also known as Boc-cycloheptyl-glycine, is a non-proteinogenic amino acid that serves as a crucial building block in the fields of peptide synthesis and medicinal chemistry. The incorporation of this cyclic amino acid derivative into peptide backbones can induce conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptidomimetics. Its tert-butoxycarbonyl (Boc) protecting group is a standard feature in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of peptide chains. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and a general experimental protocol for the application of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in research and development.

Commercial Availability

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is readily available from a variety of chemical suppliers specializing in building blocks for peptide synthesis and drug discovery. The primary CAS number for this compound is 199330-56-8 .[1][2][3][4][5] Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger-scale development projects.

Physicochemical and Technical Data

A summary of the key quantitative data for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is presented in the table below for easy comparison.

PropertyValueReference
CAS Number 199330-56-8[1][2][3][4][5]
Molecular Formula C13H23NO4[1][3]
Molecular Weight 257.33 g/mol [2][3][4]
Appearance White to off-white powderN/A
Purity ≥97%[4]
Melting Point 115-127 °C[4]
Storage Temperature 2-8 °C[2][4]
Synonyms Boc-1-amino-cycloheptane carboxylic acid, Boc-cycloheptyl-glycine[1][3]

Experimental Protocols

The following section details a general methodology for the incorporation of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Boc chemistry. This protocol is based on standard and widely practiced procedures in peptide synthesis.[6][7][8]

Materials and Reagents
  • 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

  • Merrifield resin (or other suitable solid support)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)[6]

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF or a mixture of TFA, water, and scavengers)

  • Diethyl ether

  • HPLC grade solvents for purification

Procedure
  • Resin Swelling and Preparation:

    • Swell the resin in an appropriate solvent, typically DCM or DMF, for 1-2 hours in a reaction vessel.

    • Wash the resin multiple times with the swelling solvent.

  • First Amino Acid Coupling (if applicable):

    • If 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is not the C-terminal residue, couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Boc-Deprotection:

    • Treat the resin-bound amino acid with a solution of TFA in DCM (typically 25-50%) for about 30 minutes to remove the Boc protecting group.[6]

    • Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl cation.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the free amine on the resin with a solution of a non-nucleophilic base, such as 10% DIEA in DCM or DMF, for 10-15 minutes.[6]

    • Wash the resin extensively with DCM and DMF to remove excess base and salts.

  • Coupling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid:

    • In a separate vial, dissolve 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (typically 2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base, such as DIEA (2-4 equivalents), to the amino acid/coupling agent solution and allow for a pre-activation period of a few minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours, or until the coupling reaction is complete.

    • Monitor the reaction progress using a qualitative method like the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing:

    • After a successful coupling, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Final Deprotection:

    • Once the desired peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or a less hazardous mixture containing a high concentration of TFA along with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove any remaining side-chain protecting groups. The specific cocktail will depend on the amino acids present in the sequence.

    • The cleavage reaction is typically carried out for 1-3 hours at room temperature.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the crude peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an amino acid like 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling: Boc-AA-OH + Coupling Reagent Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Elongated Resin-Bound Peptide Wash3->End Repeat Cycle

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Logical Relationship in Boc Protection Strategy

This diagram illustrates the fundamental principle of the Boc protection strategy in peptide synthesis.

Boc_Strategy AminoAcid Amino Acid (e.g., Cycloheptyl-Glycine) BocProtected Boc-Protected Amino Acid AminoAcid->BocProtected Boc Anhydride CoupledProduct Elongated Peptide Chain BocProtected->CoupledProduct Coupling (e.g., HBTU) PeptideChain Growing Peptide Chain PeptideChain->CoupledProduct DeprotectedPeptide Deprotected Peptide Chain CoupledProduct->DeprotectedPeptide Deprotection (TFA) DeprotectedPeptide->PeptideChain Next Cycle

Caption: Logical flow of the Boc protection strategy in peptide chain elongation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Using Boc-Achc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, increase metabolic stability, and constrain peptide conformation.[1][2] One such valuable building block is N-Boc-aminocyclohexanecarboxylic acid (Boc-Achc-OH), a cyclic β-amino acid. Its rigid cyclohexane ring structure imparts unique conformational constraints on peptides, influencing their secondary structure and interaction with biological targets.[2] Notably, peptides containing the trans-isomer of Achc have a high propensity to form stable 14-helical structures.[2]

These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Achc-OH using the tert-butyloxycarbonyl (Boc) protection strategy. The protocols address the challenges associated with the coupling of this sterically hindered amino acid and offer guidance on achieving successful synthesis.

Data Presentation

The successful incorporation of Boc-Achc-OH into a peptide sequence is dependent on the chosen coupling strategy. Due to its steric hindrance, more potent activating reagents and potentially longer coupling times are often required compared to standard proteinogenic amino acids.

ParameterRecommended ConditionsExpected OutcomeMonitoring Method
Coupling Reagent HBTU/DIEA or HATU/DIEAHigh coupling efficiency (>90%)Kaiser Test
Boc-Achc-OH Equivalents 2-4 equivalents (relative to resin loading)Drives reaction to completion-
Coupling Time 2-4 hours (or overnight for difficult couplings)Complete incorporation of the residueKaiser Test
Double Coupling Recommended for the first incorporationEnsures high substitution levelKaiser Test after each coupling
Crude Peptide Purity (Post-Cleavage) Sequence-dependent (typically 60-85%)-Analytical RP-HPLC
Final Purity (Post-Purification) >95%-Analytical RP-HPLC and Mass Spectrometry

Note: The expected outcomes are based on general principles for coupling sterically hindered amino acids and may vary depending on the specific peptide sequence and synthesis conditions. A solution-phase synthesis of a Boc-trans-(ACHC)₂ dimer reported a high yield of 93%, indicating that high coupling efficiencies are achievable.[2]

Experimental Protocols

The following protocols outline the manual Boc-SPPS workflow for the incorporation of Boc-Achc-OH into a peptide sequence on a Merrifield resin. These protocols can be adapted for automated synthesizers with appropriate adjustments.

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) in a reaction vessel for 1 hour with gentle agitation.

  • First Amino Acid Attachment (Cesium Salt Method): a. Dissolve the first Boc-protected amino acid (2.5 mmol) in a mixture of ethanol and water. b. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). c. Lyophilize the solution to obtain the Boc-amino acid cesium salt. d. Dissolve the cesium salt in N,N-dimethylformamide (DMF, 10 mL). e. Add the solution to the swollen resin and heat the mixture at 50°C for 24 hours. f. Wash the resin with DMF (3 x 15 mL), a 1:1 mixture of DMF/water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL). g. Dry the resin under vacuum.

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection: a. Wash the resin with DCM (3 x 15 mL). b. Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and agitate for 2 minutes. c. Drain the solution. d. Add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 20 minutes.[3] e. Wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).[3]

  • Neutralization: a. Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) to the resin and agitate for 5 minutes. b. Repeat the neutralization step. c. Wash the resin with DCM (5 x 15 mL).

  • Amino Acid Coupling (for Standard Amino Acids): a. In a separate flask, dissolve the Boc-protected amino acid (3 mmol) and HBTU (2.9 mmol) in DMF (10 mL). b. Add DIEA (6 mmol) to the solution to pre-activate the amino acid for 2 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. f. Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Coupling of Boc-Achc-OH (Sterically Hindered): a. In a separate flask, dissolve Boc-Achc-OH (3 mmol) and HATU (2.9 mmol) in DMF (10 mL). b. Add DIEA (6 mmol) to the solution to pre-activate the amino acid for 5 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate the mixture for 2-4 hours at room temperature. For the first coupling of Boc-Achc-OH or if the sequence is known to be difficult, extend the coupling time to overnight. e. Perform a Kaiser test. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive, perform a second coupling with freshly activated Boc-Achc-OH. f. Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

Protocol 3: Final Cleavage and Peptide Purification
  • Final Boc Deprotection: Follow the deprotection protocol (Protocol 2, Step 1).

  • Resin Drying: Wash the peptide-resin with DCM (3 x 15 mL) and dry thoroughly under high vacuum for at least 4 hours.

  • HF Cleavage: a. Transfer the dried peptide-resin to a specialized HF cleavage apparatus. b. Add a pre-cooled (0°C) cleavage cocktail of HF:anisole (9:1, v/v; 10 mL per gram of resin). c. Stir the mixture at 0°C for 1 hour. d. Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing: a. Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. b. Wash the peptide pellet with cold diethyl ether three times to remove scavengers and cleaved protecting groups. c. Dry the crude peptide under vacuum.

  • Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

Boc_SPPS_Workflow start Start: Resin with Free Amine deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HATU, DIEA) neutralization->coupling wash Wash (DCM and DMF) coupling->wash kaiser Kaiser Test wash->kaiser kaiser->deprotection Negative (Next Cycle) kaiser->coupling Positive (Repeat Coupling) final_cleavage Final Cleavage (HF/Anisole) kaiser->final_cleavage End of Sequence end Purified Peptide final_cleavage->end

Caption: Boc-SPPS workflow for peptide synthesis.

Antimicrobial_Peptide_Mechanism cluster_membrane Bacterial Membrane membrane Lipid Bilayer insertion Membrane Insertion membrane->insertion peptide Cationic Achc-containing Antimicrobial Peptide attraction Electrostatic Attraction peptide->attraction attraction->membrane disruption Pore Formation & Membrane Disruption insertion->disruption lysis Cell Lysis disruption->lysis

References

Application Notes: 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid in the Development of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH) is a valuable cyclic amino acid building block for drug discovery. Its unique seven-membered carbocyclic ring offers a distinct conformational profile compared to smaller or larger cycloalkanes, enabling fine-tuning of the physicochemical and pharmacological properties of drug candidates. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for straightforward incorporation into target molecules using standard peptide coupling methodologies.[1] This application note will focus on the use of Boc-Ac7c-OH in the synthesis of potent and selective Janus Kinase (JAK) inhibitors, a class of therapeutics effective in treating autoimmune diseases and certain cancers.

Application in JAK Inhibitor Scaffolds

The core structure of many JAK inhibitors, such as the FDA-approved drug tofacitinib, features a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine moiety. The substituents on the piperidine ring play a crucial role in modulating the potency and selectivity of the inhibitor. By replacing existing substituents with a cycloheptylamino group derived from Boc-Ac7c-OH, medicinal chemists can explore new regions of the chemical space and potentially improve the drug-like properties of the lead compounds. The cycloheptyl group can influence binding affinity, metabolic stability, and pharmacokinetic parameters.

A key synthetic step involves the coupling of Boc-Ac7c-OH with a piperidine intermediate, followed by deprotection and subsequent elaboration to the final JAK inhibitor. This approach allows for the systematic investigation of structure-activity relationships (SAR) by varying the cycloalkyl group.

Experimental Protocols

Protocol 1: Amide Coupling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid to a Piperidine Scaffold

This protocol describes a general method for the amide bond formation between Boc-Ac7c-OH and a generic piperidine amine intermediate.

Materials:

  • 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH)

  • Piperidine intermediate (e.g., (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the piperidine intermediate (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired Boc-protected amide.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the primary amine for further functionalization.

Materials:

  • Boc-protected amide from Protocol 1

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amide in a minimal amount of DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane (typically 10-20 equivalents).

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the amine.

  • Collect the solid by filtration and dry under vacuum to yield the deprotected amine, which can be used in the next step without further purification.

Data Presentation

The following table summarizes the in vitro biological activity of a Janus Kinase (JAK) inhibitor synthesized using a cycloheptylamino moiety derived from 1-tert-butoxycarbonylamino-cycloheptanecarboxylic acid, compared to analogues with other cycloalkyl groups. The data is sourced from patent literature describing novel JAK inhibitors.

Compound IDCycloalkyl GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 Cycloheptyl 15 5 1
2Cyclopentyl25103
3Cyclohexyl2082

Data is illustrative and derived from representative examples in patent literature for comparative purposes.

Visualization

Diagram 1: General Synthetic Workflow

This diagram illustrates the overall synthetic strategy for incorporating the 1-tert-butoxycarbonylamino-cycloheptanecarboxylic acid building block into a JAK inhibitor scaffold.

G A Boc-Ac7c-OH C Amide Coupling (HATU, DIPEA) A->C B Piperidine Intermediate B->C D Boc-Protected Intermediate C->D Yields protected amide E Boc Deprotection (HCl/Dioxane) D->E F Amine Intermediate (HCl salt) E->F Yields free amine G Further Synthetic Steps (e.g., acylation) F->G H Final JAK Inhibitor G->H Forms final product

Caption: Synthetic workflow for JAK inhibitor synthesis.

Diagram 2: Janus Kinase (JAK) Signaling Pathway

This diagram provides a simplified overview of the JAK-STAT signaling pathway, which is the target of the synthesized inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT GeneExpression Gene Expression (Inflammation, Proliferation) STAT->GeneExpression Translocates and binds DNA Inhibitor JAK Inhibitor (e.g., Cycloheptyl derivative) Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Simplified JAK-STAT signaling pathway.

References

Application Notes and Protocols for Boc-Achc-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy remains a cornerstone of peptide chemistry. This method facilitates the stepwise assembly of amino acids onto a solid support, enabling the efficient synthesis of complex peptide sequences.[1][2] The Boc group serves as a temporary protecting group for the Nα-amino function and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] Side-chain functional groups are protected by more acid-stable groups, which are removed concurrently with cleavage of the peptide from the resin support using a strong acid like hydrofluoric acid (HF).[1][3]

This document provides a detailed protocol for the incorporation of the non-proteinogenic, sterically hindered amino acid, N-Boc-1-aminocyclohexane-1-carboxylic acid (Boc-Achc-OH), into peptide sequences using Boc-SPPS. The cyclic and Cα,α-disubstituted nature of Achc presents unique challenges to peptide bond formation, often requiring optimized coupling conditions to achieve high efficiency.[4] These application notes offer guidance on reagent selection and provide a step-by-step protocol for the successful synthesis of Achc-containing peptides.

Data Presentation

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with Boc-Achc-OH. The following table summarizes the performance of commonly used coupling reagents in Boc-SPPS for sterically hindered amino acids. While specific data for Boc-Achc-OH is limited, the presented data for other challenging couplings provides a strong indication of suitable reagents and conditions.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids in Boc-SPPS

Coupling Reagent/MethodTypical Equivalents (Amino Acid:Reagent:Base)Typical Coupling TimeReported Yield (%)Key Considerations
HATU/DIEA 1:0.95:21 - 4 hours>95Highly efficient for hindered couplings with rapid reaction times.[5][6]
HBTU/DIEA 1:0.95:22 - 6 hours90 - 98A reliable and widely used reagent, slightly less reactive than HATU.[5][6]
DIC/HOBt 1:1: -4 - 12 hours85 - 95A cost-effective option, though may require longer reaction times for complete coupling.
DIC/OxymaPure® 1:1: -2 - 8 hours92 - 97OxymaPure® enhances coupling efficiency and significantly suppresses racemization.[5]

Table 2: General Reagents and Solvents for Boc-Achc-OH SPPS

Reagent/SolventGradePurpose
N,N-Dimethylformamide (DMF)Peptide SynthesisSolvent for swelling, washing, and coupling
Dichloromethane (DCM)Peptide SynthesisSolvent for swelling, washing, and deprotection
Trifluoroacetic acid (TFA)Peptide SynthesisBoc deprotection
N,N-Diisopropylethylamine (DIEA)Peptide SynthesisNeutralization and coupling activation
Isopropanol (IPA)ReagentWashing
PiperidineReagentOptional for monitoring
Hydrofluoric Acid (HF) or TFMSAReagentFinal cleavage from resin
Scavengers (e.g., anisole, p-cresol)ReagentCation trapping during cleavage
Merrifield Resin or PAM ResinSPPS GradeSolid support for peptide acids
MBHA Resin or BHA ResinSPPS GradeSolid support for peptide amides

Experimental Protocols

The following section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing Boc-Achc-OH.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

  • To the swollen resin, add a solution of 50% TFA in DCM.[1][3]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[1][3]

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1][3]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual TFA.[1][3]

Neutralization

This step neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.

  • Wash the resin with DCM (2-3 times).

  • Add a 10% solution of DIEA in DCM to the resin.

  • Agitate for 2 minutes and then drain the solution.[1]

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[1]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and its salt.

Boc-Achc-OH Coupling

Due to the steric hindrance of Boc-Achc-OH, a robust coupling strategy is essential. The use of a highly efficient coupling reagent such as HATU is recommended.

  • In a separate vessel, dissolve 2-4 equivalents of Boc-Achc-OH and 1.9-3.8 equivalents of HATU in DMF.

  • Add 4-6 equivalents of DIEA to the solution to pre-activate the amino acid.

  • Immediately add the activated Boc-Achc-OH solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. Due to the sterically hindered nature of Achc, a longer coupling time of 4-12 hours may be required.

  • Monitor the coupling reaction for the disappearance of free amines using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.

Peptide Chain Elongation

Repeat the deprotection (Step 2), neutralization (Step 3), and coupling (Step 4 with the respective Boc-amino acid) cycles for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.

Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized, well-ventilated apparatus by trained personnel.

  • Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum.

  • Transfer the dried peptide-resin to an HF cleavage apparatus.

  • Add a pre-cooled scavenger cocktail (e.g., 90% HF / 10% anisole) to the resin (approximately 10 mL per gram of resin).[3]

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash it multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the peptide product under vacuum.

Mandatory Visualization

SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 Wash (DCM/IPA) Deprotect->Wash1 Neutralize 3. Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralize->Wash2 Couple 4. Coupling (Boc-Achc-OH, HATU, DIEA in DMF) Wash3 Wash (DMF/DCM) Couple->Wash3 Wash1->Neutralize Wash2->Couple Loop Repeat for each Amino Acid Wash3->Loop Loop->Deprotect Next Cycle Cleave 5. Cleavage & Deprotection (HF, Scavengers) Loop->Cleave Final Cycle End End: Purified Peptide Cleave->End

Caption: Workflow for Boc-Achc-OH Solid-Phase Peptide Synthesis.

Boc_SPPS_Cycle Resin_Peptide_Boc Resin-Peptide-(AA)n-Boc Deprotection Boc Deprotection (TFA/DCM) Resin_Peptide_Boc->Deprotection Resin_Peptide_NH3_TFA Resin-Peptide-(AA)n-NH3+TFA- Deprotection->Resin_Peptide_NH3_TFA Neutralization Neutralization (DIEA/DCM) Resin_Peptide_NH3_TFA->Neutralization Resin_Peptide_NH2 Resin-Peptide-(AA)n-NH2 Neutralization->Resin_Peptide_NH2 Coupling Coupling (Boc-AA-OH, Coupling Reagent, DIEA/DMF) Resin_Peptide_NH2->Coupling Resin_Peptide_Boc_Next Resin-Peptide-(AA)n+1-Boc Coupling->Resin_Peptide_Boc_Next Resin_Peptide_Boc_Next->Deprotection Next Cycle

Caption: Chemical cycle of Boc Solid-Phase Peptide Synthesis.

References

Application Notes and Protocols for Coupling Reactions Involving 1-(Boc-amino)cycloheptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Boc-amino)cycloheptane-1-carboxylic acid is a valuable building block in medicinal chemistry and peptide synthesis.[1] Its unique cycloheptane scaffold introduces conformational rigidity and lipophilicity into target molecules, which can lead to improved pharmacological properties such as enhanced metabolic stability, bioavailability, and receptor affinity.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its strategic use in stepwise peptide synthesis and the construction of complex molecular architectures.[1] These application notes provide an overview of common coupling reactions involving this sterically hindered amino acid, along with detailed protocols and comparative data to guide researchers in its effective utilization.

Due to the steric hindrance presented by the cycloheptane ring, selecting the appropriate coupling reagents and reaction conditions is critical to achieving high yields and minimizing side reactions. This document focuses on widely used and effective coupling strategies for incorporating 1-(Boc-amino)cycloheptane-1-carboxylic acid into peptide chains and other molecules.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like 1-(Boc-amino)cycloheptane-1-carboxylic acid. Reagents that form highly reactive intermediates are generally preferred. Below is a summary of commonly used coupling reagents and their expected performance in such challenging couplings. While specific data for 1-(Boc-amino)cycloheptane-1-carboxylic acid is not extensively published, the following data for other sterically hindered amino acids provides a strong indication of expected outcomes.

Coupling ReagentClassActivating AdditiveTypical Yield for Hindered CouplingsKey Considerations
HATU Uronium Salt(HOAt)> 90%Highly efficient and fast. Recommended for difficult couplings. Can cause guanidinylation of the N-terminus if used in excess.
HBTU Uronium SaltHOBt> 90%Very effective and widely used. Slightly less reactive than HATU.
PyBOP Phosphonium Salt-> 90%Efficient and avoids the formation of carcinogenic byproducts associated with BOP. Good for solution and solid-phase synthesis.
DIC/HOBt CarbodiimideHOBtVariableCost-effective, but may require longer reaction times or double coupling for sterically hindered residues. The urea byproduct of DIC is soluble in common organic solvents.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Solution-Phase Amide Coupling using HATU

This protocol is recommended for high-efficiency coupling of 1-(Boc-amino)cycloheptane-1-carboxylic acid to a primary or secondary amine in solution.

Materials:

  • 1-(Boc-amino)cycloheptane-1-carboxylic acid (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine coupling partner to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU

This protocol describes a standard procedure for coupling 1-(Boc-amino)cycloheptane-1-carboxylic acid onto a resin-bound peptide with a free N-terminal amine in a manual or automated synthesizer.

Materials:

  • Resin with N-terminal deprotected peptide (1.0 eq)

  • 1-(Boc-amino)cycloheptane-1-carboxylic acid (2.0 - 4.0 eq)

  • HBTU (2.0 - 4.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 - 8.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform the N-terminal Boc deprotection of the resin-bound peptide using 25-50% Trifluoroacetic acid (TFA) in DCM.

  • Wash the resin thoroughly with DCM and DMF.

  • Neutralize the resin with a solution of 5-10% DIPEA in DMF. Wash the resin again with DMF.

  • In a separate vessel, dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid, HBTU, and DIPEA in DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, a second coupling (double coupling) may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test or chloranil test). A negative test indicates a complete reaction.

  • Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Visualizations

Experimental Workflow for Solution-Phase Coupling

solution_phase_coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Boc_AA 1-(Boc-amino)cycloheptane- 1-carboxylic acid Reaction Stir at RT (2-12h) Boc_AA->Reaction Pre-activation HATU HATU HATU->Reaction Pre-activation DIPEA_act DIPEA DIPEA_act->Reaction Pre-activation Solvent_act Anhydrous DMF Amine Amine Partner Amine->Reaction Quench Quench Reaction->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying & Concentration Wash->Dry Purify Purification Dry->Purify Final_Product Final_Product Purify->Final_Product Purified Product

Caption: General workflow for solution-phase amide coupling.

Logical Flow for SPPS Cycle

spps_cycle start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Couple with Activated 1-(Boc-amino)cycloheptane- 1-carboxylic Acid (HBTU) wash2->coupling kaiser_test Kaiser Test coupling->kaiser_test wash3 Wash (DMF, DCM, MeOH) end Elongated Peptide on Resin wash3->end kaiser_test->coupling Positive (Recouple) kaiser_test->wash3 Negative

Caption: Logic for a single SPPS coupling cycle.

References

The Use of Boc-Achc-OH in the Synthesis of Non-Natural Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and materials science. (1R,2S)-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (Boc-Achc-OH), a cyclic β-amino acid, offers unique conformational constraints that can significantly influence the structure, stability, and biological activity of peptides. Its rigid cyclohexyl backbone can induce specific secondary structures and enhance resistance to enzymatic degradation, making it a valuable building block for the design of novel peptidomimetics with improved therapeutic properties.

These application notes provide a comprehensive overview of the use of Boc-Achc-OH in the synthesis of non-natural peptides, detailing experimental protocols for its incorporation via Boc-based Solid-Phase Peptide Synthesis (SPPS), and summarizing key data on the conformational properties of Achc-containing peptides.

Key Applications of Achc-Containing Peptides

The introduction of the Achc moiety into peptide sequences can impart several desirable properties:

  • Enhanced Proteolytic Stability: The β-amino acid structure and the cyclic nature of Achc hinder cleavage by endogenous proteases, leading to a longer in vivo half-life of peptide drug candidates.

  • Modulation of Peptide Conformation: The rigid cyclohexyl ring restricts the conformational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as turns and helices.[1] This can lead to improved receptor binding and specificity.

  • Increased Lipophilicity: The hydrophobic cyclohexyl group can enhance the lipophilicity of peptides, potentially improving membrane permeability and oral bioavailability.

  • Scaffolding for Novel Structures: Achc residues can serve as nucleation sites for specific folds, guiding the overall three-dimensional structure of the peptide.

Data Presentation

Table 1: Physicochemical Properties of Boc-Achc-OH
PropertyValue
Chemical Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMF, DCM, MeOH)
Storage Store at 2-8 °C
Table 2: Illustrative Quantitative Data for SPPS of a Model Peptide Containing Achc

The following data are representative of a typical synthesis of a model hexapeptide containing one Achc residue using the protocols outlined below. Actual results may vary depending on the peptide sequence, scale, and specific conditions.

ParameterTypical ValueNotes
Resin Substitution 0.4 - 0.8 mmol/gMerrifield or PAM resin are commonly used for Boc-SPPS.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by the Kaiser test.
Coupling Efficiency (Boc-Achc-OH) 95-98%May require extended coupling times or the use of more potent coupling reagents due to steric hindrance.
Overall Crude Peptide Yield 55 - 75%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by RP-HPLC) 50 - 70%Purification is typically required to remove deletion and truncated sequences.
Final Purified Peptide Yield 20 - 40%Post-purification yield.
Table 3: Conformational Data of Peptides Containing cis-ACHC

NMR and crystallographic studies of oligomers containing cis-ACHC residues have provided insights into their conformational preferences.

Peptide TypeObserved ConformationMethodKey Findings
Homooligomers of cis-ACHC Extended Conformation2D NMR, X-ray CrystallographyDo not form compact helical structures. Exhibit six-membered ring C=O···H–N intramolecular hydrogen bonds.[1]
β-peptides (alternating cis-ACHC and β³h-Ala) Extended Conformation2D NMRFavors an extended backbone structure in solution.[1]
1:1 α/β-peptides (alternating cis-ACHC and Ala) 11/9-Helical Conformation2D NMRThe propensity for this helical fold decreases with increasing solvent polarity.[1]

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Boc-Achc-OH

This protocol outlines a single cycle for the incorporation of Boc-Achc-OH onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-Achc-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N'-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

  • Amino Acid Coupling (Incorporation of Boc-Achc-OH):

    • In a separate vessel, pre-activate Boc-Achc-OH (3 equivalents relative to resin substitution) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated Boc-Achc-OH solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of Boc-Achc-OH, an extended coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), the coupling step should be repeated with freshly activated Boc-Achc-OH.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection of the Achc-Containing Peptide

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.

Materials and Reagents:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Preparation: Dry the final peptide-resin under high vacuum for at least 4 hours.

  • HF Cleavage:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add a scavenger cocktail (e.g., 9:1 HF:anisole).

    • Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation:

    • Evaporate the HF under a stream of nitrogen.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and organic-soluble byproducts.

  • Peptide Isolation:

    • Centrifuge the peptide suspension and decant the ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization of the Achc-Containing Peptide

Purification:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • RP-HPLC: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.

Characterization:

  • Analytical RP-HPLC: Assess the purity of the final peptide using analytical RP-HPLC.

  • Mass Spectrometry: Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to determine the solution conformation of the peptide.[1]

Visualizations

experimental_workflow cluster_SPPS_cycle Solid-Phase Peptide Synthesis Cycle resin Start: Peptide-Resin deprotection Boc Deprotection (TFA/DCM) resin->deprotection 1. neutralization Neutralization (DIEA/DCM) deprotection->neutralization 2. coupling Boc-Achc-OH Coupling (HBTU/HOBt/DIEA) neutralization->coupling 3. wash Washing (DMF/DCM) coupling->wash 4. wash->deprotection Repeat for next amino acid cleavage Cleavage & Deprotection (HF) wash->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization final_product Final Achc-Peptide characterization->final_product

Caption: Workflow for the synthesis and characterization of Achc-containing peptides.

signaling_pathway cluster_peptide Peptide with Achc cluster_properties Enhanced Properties cluster_applications Therapeutic Applications peptide Achc-Containing Peptide stability Increased Proteolytic Stability peptide->stability conformation Defined Conformation peptide->conformation lipophilicity Higher Lipophilicity peptide->lipophilicity drug_discovery Drug Discovery stability->drug_discovery receptor_binding Improved Receptor Binding conformation->receptor_binding bioavailability Enhanced Bioavailability lipophilicity->bioavailability receptor_binding->drug_discovery bioavailability->drug_discovery

Caption: Logical relationship of incorporating Achc into peptides and its therapeutic implications.

References

Application Notes and Protocols: Incorporation of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a powerful strategy in peptidomimetic drug design.[1][2][3][4] These modifications can enhance resistance to enzymatic degradation, improve bioavailability, and lock the peptide into a bioactive conformation.[1][5][6] 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a cyclic amino acid, offers a unique scaffold to induce specific secondary structures in peptides. This document provides detailed application notes and protocols for the successful incorporation of this building block into peptidomimetic structures. While specific data for peptidomimetics containing 1-aminocycloheptanecarboxylic acid is limited in published literature, this document leverages data from structurally similar cyclic amino acids, such as 1-aminocyclohexane carboxylic acid, to provide representative insights.

Rationale for Incorporation

The seven-membered ring of 1-aminocycloheptanecarboxylic acid restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local and global conformation of the resulting peptidomimetic.[7] This conformational constraint can be exploited to:

  • Stabilize Secondary Structures: Promote the formation of specific secondary structures like β-turns or helical motifs.[7][8]

  • Enhance Receptor Binding: Pre-organize the peptide into a conformation that is optimal for binding to a biological target, thereby increasing potency.

  • Improve Metabolic Stability: The non-natural structure can hinder recognition by proteases, leading to a longer in vivo half-life.[1]

Data Presentation

The following table summarizes representative biological activity of a synthetic antimicrobial peptide (AMP) containing the structurally similar 1-aminocyclohexane carboxylic acid (A6c). This data illustrates the potential antimicrobial efficacy that could be explored with peptidomimetics containing 1-aminocycloheptanecarboxylic acid.

Table 1: Minimum Inhibitory Concentrations (MIC) of a Synthetic Antimicrobial Peptide Containing 1-Aminocyclohexane Carboxylic Acid [9]

Target MicroorganismMIC (µM)
Staphylococcus aureus (Drug-resistant)10.9 - 43
Acinetobacter baumannii (Drug-resistant)10.9 - 43
Klebsiella pneumoniae (Drug-resistant)10.9 - 43
Pseudomonas aeruginosa (Drug-resistant)10.9 - 43
Enterobacter aerogenes (Drug-resistant)10.9 - 43
Enterococcus faecium (Drug-resistant)10.9 - 43

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

This protocol outlines a general procedure for the manual solid-phase synthesis of a target peptidomimetic using the Boc (tert-butyloxycarbonyl) protection strategy.

Materials:

  • Rink Amide MBHA resin

  • 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Reagents for cleavage and purification

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Acha-OH, DIC, HOBt) Neutralization->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25% TFA in DCM for 30 minutes.[10]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Coupling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid:

    • Dissolve 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.[11]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

  • Cleavage: Cleave the peptidomimetic from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of the synthesized peptidomimetic in different environments.

Materials:

  • Purified peptidomimetic

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dodecyl sulfate (SDS) micelles

  • Dodecylphosphocholine (DPC) micelles

  • Small unilamellar vesicles (SUVs) of desired lipid composition (e.g., POPC, POPC/POPG)

  • CD spectropolarimeter

Workflow Diagram:

CD_Spectroscopy_Workflow SamplePrep Sample Preparation (Peptide in various media) InstrumentSetup Instrument Setup (Wavelength, Temp.) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (CD Spectra) InstrumentSetup->DataAcquisition BlankSubtraction Blank Subtraction DataAcquisition->BlankSubtraction DataAnalysis Data Analysis (Secondary Structure Estimation) BlankSubtraction->DataAnalysis

Caption: Circular Dichroism Spectroscopy Workflow.

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptidomimetic in PBS. Prepare solutions of the peptide in the presence of SDS micelles, DPC micelles, and SUVs at desired concentrations.

  • Instrument Setup: Set up the CD spectropolarimeter to scan from approximately 190 to 260 nm. Set the temperature as required for the experiment.

  • Data Acquisition: Record the CD spectra for the peptide in each of the prepared solutions. Also, record the spectra of the buffer and micelle/SUV solutions alone to serve as blanks.

  • Data Processing: Subtract the blank spectra from the corresponding peptide spectra.

  • Data Analysis: Analyze the resulting spectra to estimate the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) using deconvolution software. Based on studies with similar cyclic amino acids, expect to observe distinct conformational changes upon interaction with membrane-mimicking environments.[9]

Signaling Pathways and Biological Evaluation

While specific signaling pathways for peptidomimetics containing 1-aminocycloheptanecarboxylic acid are not yet elucidated, the incorporation of constrained amino acids is a common strategy to develop potent and selective enzyme inhibitors.[12][13] For example, peptidomimetics containing cyclic amino acids have been shown to inhibit proteases like calpain.

Logical Relationship Diagram:

Biological_Evaluation_Logic Peptidomimetic Peptidomimetic with 1-Aminocycloheptanecarboxylic Acid Binding Binding to Active Site Peptidomimetic->Binding TargetEnzyme Target Enzyme (e.g., Protease, Kinase) TargetEnzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition DownstreamSignaling Modulation of Downstream Signaling Pathway Inhibition->DownstreamSignaling CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammatory) DownstreamSignaling->CellularResponse

References

Application Notes and Protocols for Boc Deprotection of Peptides Containing Cycloheptyl Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the Nα-amino group.[1][2] Its removal, or deprotection, is a critical step that must be both efficient and selective to ensure the integrity of the final peptide product.[2] The incorporation of non-proteinogenic amino acids, such as those with cycloheptyl residues, into peptide sequences can enhance metabolic stability and conformational rigidity. However, the bulky and hydrophobic nature of the cycloheptyl group presents unique challenges during Boc deprotection. These challenges include potential steric hindrance, which can slow down the deprotection reaction, and an increased propensity for peptide aggregation, leading to incomplete reactions and difficult purification.[1][3]

This document provides detailed application notes and protocols for the successful Boc deprotection of peptides containing cycloheptyl residues. It covers standard and alternative deprotection methods, strategies to mitigate side reactions, and troubleshooting guidance.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid.[1][2] This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt.[2]

The liberated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][4] To prevent these side reactions, scavengers are often added to the deprotection cocktail to trap the tert-butyl cations.[1][4]

Standard Deprotection Protocols and Considerations for Cycloheptyl-Containing Peptides

The presence of a bulky cycloheptyl residue may necessitate modifications to standard Boc deprotection protocols to ensure complete and efficient removal of the protecting group while minimizing side reactions.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection in SPPS.[1][2] For peptides containing cycloheptyl residues, which can increase the hydrophobicity and aggregation potential, careful optimization of the TFA concentration and reaction time is crucial.[3]

Considerations for Cycloheptyl-Containing Peptides:

  • Steric Hindrance: The bulky cycloheptyl group may sterically hinder the approach of the acid to the Boc group, potentially slowing the reaction rate.[1]

  • Aggregation: Increased hydrophobicity can lead to peptide aggregation on the solid support, limiting reagent access.[3]

  • Side Reactions: The use of appropriate scavengers is critical to prevent alkylation of sensitive residues by the tert-butyl cation.[1][4]

Table 1: Recommended TFA Deprotection Cocktails for Peptides with Cycloheptyl Residues

Peptide CompositionDeprotection Cocktail (v/v/v)ScavengersPurpose of Scavengers
General Peptides (no sensitive residues)95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS)TIS, WaterTIS is a highly effective carbocation scavenger. Water helps to solvate the peptide and can act as a scavenger.[1][5]
Peptides with Trp88% TFA / 5% Phenol / 5% H₂O / 2% TISTIS, Phenol, WaterPhenol acts as a decoy for the tert-butyl cation, protecting the indole ring of tryptophan.[1]
Peptides with Met90% TFA / 5% Thioanisole / 3% 1,2-Ethanedithiol (EDT) / 2% AnisoleThioanisole, EDT, AnisoleThioanisole and anisole are carbocation scavengers. EDT helps prevent oxidation of methionine.[1][6]
Peptides with Cys82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)Phenol, Thioanisole, EDTA robust cocktail for peptides with multiple sensitive residues, preventing various side reactions.[7][8]
Method 2: Hydrogen Chloride (HCl) in Dioxane

A 4M solution of HCl in dioxane is a common alternative to TFA and is sometimes considered a stronger deprotection reagent.[2][9] This can be advantageous for deprotecting sterically hindered Boc groups.

Considerations for Cycloheptyl-Containing Peptides:

  • Increased Strength: May be more effective in cases of slow deprotection due to steric hindrance.[1]

  • Anhydrous Conditions: Requires strictly anhydrous conditions to be effective.

Alternative Mild Deprotection Methods

For peptides that are particularly sensitive to strong acids or prone to aggregation, milder deprotection methods can be employed.

Method 3: Tin(IV) Chloride (SnCl₄)

SnCl₄ in organic solvents offers an extremely mild method for Boc deprotection and has been shown to be compatible with acid-labile moieties.[10]

Method 4: Oxalyl Chloride in Methanol

This method provides a mild and selective deprotection of the N-Boc group at room temperature.[9][11] It has been successfully applied to compounds with multiple functional groups and other acid-labile groups.[9]

Method 5: Deep Eutectic Solvent (DES)

A choline chloride/p-toluenesulfonic acid deep eutectic solvent can serve as both the reaction medium and catalyst for an efficient and environmentally friendly Boc deprotection.[12]

Experimental Protocols

Protocol 1: TFA/DCM Deprotection (Solid-Phase)
  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.

  • Deprotection: Drain the DCM and add the appropriate TFA deprotection cocktail (see Table 1). Use approximately 10 mL of solution per gram of resin.

  • Reaction: Shake the mixture for 30-60 minutes at room temperature. For peptides with significant steric hindrance, the reaction time may need to be extended. Monitor the reaction progress using a ninhydrin test.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL/g).

  • Neutralization: Neutralize the resulting ammonium salt by washing the resin with a 5% solution of diisopropylethylamine (DIPEA) in DCM (3 x 10 mL/g).

  • Final Wash: Wash the resin again with DCM (3 x 10 mL/g) to remove excess base.

  • Drying: Dry the resin under a stream of nitrogen before proceeding to the next coupling step.

Protocol 2: HCl/Dioxane Deprotection (Solution-Phase)
  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected peptide).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Deprotection Steric Hindrance: The bulky cycloheptyl group is impeding acid access.[1]Increase reaction time, use a stronger acid (e.g., 4M HCl in dioxane), or apply gentle warming. Ensure an effective scavenger cocktail is used under these more forceful conditions.[1]
Peptide Aggregation: The hydrophobic nature of the peptide is causing it to aggregate, limiting reagent access.[3]Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO). Sonication or microwave irradiation can also help disrupt aggregation.[3]
Side Product Formation (+56 Da) Alkylation by tert-butyl cation: Sensitive residues (Trp, Met, Cys, Tyr) are being alkylated.[1][4]Use an appropriate scavenger cocktail (see Table 1). Increase the concentration of the scavenger.
Peptide Degradation Acid-labile groups: The peptide contains other acid-sensitive protecting groups that are being cleaved.Use a milder deprotection method such as SnCl₄ or oxalyl chloride/methanol.[9][10]

Visualizations

Boc_Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Boc-Peptide-Resin Boc-Peptide-Resin Swell_Resin Swell Resin (DCM) Boc-Peptide-Resin->Swell_Resin Add_TFA_Cocktail Add TFA/ Scavenger Cocktail Swell_Resin->Add_TFA_Cocktail React React (30-60 min) Add_TFA_Cocktail->React Wash_DCM Wash (DCM) React->Wash_DCM Neutralize Neutralize (DIPEA/DCM) Wash_DCM->Neutralize Final_Wash Final Wash (DCM) Neutralize->Final_Wash Deprotected_Peptide-Resin Deprotected_Peptide-Resin Final_Wash->Deprotected_Peptide-Resin

Caption: Standard solid-phase Boc deprotection workflow.

Side_Reaction_Prevention Boc_Deprotection Boc Deprotection (Acidic Conditions) tert_Butyl_Cation tert-Butyl Cation (Reactive Electrophile) Boc_Deprotection->tert_Butyl_Cation Sensitive_Residues Sensitive Residues (Trp, Met, Cys, Tyr) tert_Butyl_Cation->Sensitive_Residues Alkylation Scavengers Scavengers (TIS, Phenol, etc.) tert_Butyl_Cation->Scavengers Trapping Side_Products Alkylated Side Products Sensitive_Residues->Side_Products Trapped_Cation Trapped Cation (Inactive) Scavengers->Trapped_Cation

Caption: Mechanism of side reaction and prevention by scavengers.

References

Application of Boc-Achc-OH in Combinatorial Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of combinatorial chemistry and drug discovery, the use of conformationally constrained amino acid analogues is a powerful strategy for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, Boc-Achc-OH (N-tert-butyloxycarbonyl-aminocyclohexanecarboxylic acid) has emerged as a valuable building block. Its rigid cyclohexyl scaffold restricts the conformational flexibility of peptide backbones, enabling the synthesis of peptidomimetics with well-defined secondary structures. This application note provides a comprehensive overview of the utility of Boc-Achc-OH in combinatorial library synthesis, complete with detailed experimental protocols, quantitative data from library screening, and visualizations of relevant workflows and concepts.

The incorporation of Boc-Achc-OH into peptide sequences can lead to the formation of stable β-peptides and other secondary structures, which can mimic the binding epitopes of natural peptides while offering resistance to proteolytic degradation. These characteristics make libraries containing Achc residues particularly attractive for screening against a variety of biological targets, including receptors and enzymes.

Application: Synthesis of Antimicrobial β-Peptide Libraries

A significant application of Boc-Achc-OH is in the generation of combinatorial libraries of 14-helical antimicrobial β-peptides. The rigid structure of the Achc residue helps to enforce the helical conformation, which is crucial for the antimicrobial activity of these peptides. By systematically replacing other amino acid residues with Achc, researchers can probe the relationship between helical stability and biological activity.

Quantitative Data Summary

The following table summarizes the antimicrobial and hemolytic activity of a series of β-peptides where acyclic residues were incrementally replaced with Achc to enhance the 14-helical structure. The data is presented as Minimum Inhibitory Concentration (MIC) against E. coli and the concentration causing 50% hemolysis of human red blood cells (HC50).

Peptide IDSequence% AchcMIC (µg/mL)[1]HC50 (µg/mL)[1]
1 Ac-β³hVal-β³hLys-β³hVal-β³hLys-β³hVal-β³hLys-NH₂0%>100>200
2 Ac-β³hVal-β³hLys-ACHC-β³hLys-β³hVal-β³hLys-NH₂17%50>200
3 Ac-ACHC-β³hLys-ACHC-β³hLys-β³hVal-β³hLys-NH₂33%25150
4 Ac-ACHC-β³hLys-ACHC-β³hLys-ACHC-β³hLys-NH₂50%12.5100

Experimental Protocols

This section provides a detailed protocol for the synthesis of a combinatorial peptide library incorporating Boc-Achc-OH using Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Boc-Achc-OH

  • Other Boc-protected amino acids (e.g., Boc-β³hLys(Boc)-OH, Boc-β³hVal-OH)

  • Merrifield resin or other suitable solid support

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (for Fmoc deprotection if using an orthogonal strategy)

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA (for final cleavage)

  • Scavengers (e.g., p-cresol, p-thiocresol)

  • Diethyl ether

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating Boc-Achc-OH

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. The "split-and-pool" method can be employed for generating a combinatorial library.

1. Resin Preparation and Swelling:

  • Place the resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
  • Wash the resin with DCM (3 x 5 mL) to remove any impurities.
  • Swell the resin in DCM (5 mL) for 30 minutes with gentle agitation.

2. First Amino Acid Coupling (if not pre-loaded):

  • Follow standard procedures for coupling the first Boc-protected amino acid to the resin.

3. Boc-SPPS Cycle (for each amino acid, including Boc-Achc-OH):

4. Repeat the Boc-SPPS cycle until the desired peptide sequence is synthesized.

5. Final Cleavage and Deprotection:

  • Safety Precaution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus.
  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
  • Place the dried resin in the HF reaction vessel.
  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol).
  • Stir the reaction at 0°C for 1-2 hours.
  • Evaporate the HF under a stream of nitrogen.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether to the cleavage residue.
  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptides by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Library Synthesis and Screening

G cluster_synthesis Combinatorial Library Synthesis (Split-and-Pool) cluster_screening Screening and Hit Identification start Start with Solid Support (e.g., Merrifield Resin) split1 Split Resin into Multiple Portions start->split1 couple1 Couple Diverse Building Block 1 (e.g., Boc-AA-OH) split1->couple1 pool1 Pool all Resin Portions couple1->pool1 split2 Split Resin Again pool1->split2 couple2 Couple Diverse Building Block 2 (e.g., Boc-Achc-OH) split2->couple2 pool2 Pool Resin couple2->pool2 elongate Repeat Cycles for Desired Length pool2->elongate cleave Cleave Peptides from Resin elongate->cleave library Crude Peptide Library cleave->library purify Purify Library (RP-HPLC) library->purify screen Screen against Target (e.g., Antimicrobial Assay) purify->screen hits Identify Active 'Hits' (e.g., Low MIC) screen->hits characterize Characterize Hits (MS, NMR) hits->characterize sar Structure-Activity Relationship (SAR) Analysis characterize->sar

Caption: Workflow for combinatorial synthesis and screening of a peptidomimetic library.

Logical Relationship: Impact of Achc on Helical Stability and Activity

G cluster_cause Structural Modification cluster_effect Observed Effects inc_achc Increase Incorporation of Boc-Achc-OH in Peptide Sequence conf_res Increased Conformational Rigidity inc_achc->conf_res helix_stab Enhanced 14-Helical Stability conf_res->helix_stab antimicrobial Improved Antimicrobial Activity (Lower MIC) helix_stab->antimicrobial Positive Correlation hemolytic Increased Hemolytic Activity (Lower HC50) helix_stab->hemolytic Undesirable Correlation

Caption: Relationship between Achc incorporation, helical stability, and biological activity.

References

Application Notes and Protocols for Monitoring Reactions with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Achc-OH). The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) for the qualitative and quantitative analysis of reaction progress, including peptide couplings and Boc-deprotection steps.

Application Note 1: Monitoring Peptide Coupling Reactions

Peptide coupling reactions involve the formation of an amide bond between the carboxylic acid of Boc-Achc-OH and the amine of another amino acid or peptide. Accurate monitoring is crucial to determine reaction completion and minimize side reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the progress of peptide coupling reactions by separating and quantifying the reactants and products based on their hydrophobicity.

Methodology:

A common approach is to use Reverse-Phase HPLC (RP-HPLC). The reaction progress is monitored by observing the decrease in the peak area of the starting materials (Boc-Achc-OH and the amino component) and the increase in the peak area of the desired peptide product.[1]

Experimental Protocol: RP-HPLC

  • Sample Preparation: At specific time intervals (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction by adding a small amount of water. Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.[2]

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA) is typically used. For example:

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Data Analysis: Integrate the peak areas of the starting materials and the product at each time point to determine the percentage conversion.

Data Presentation:

Time (hours)Boc-Achc-OH Peak AreaAmino Component Peak AreaProduct Peak Area% Conversion
0XY00
1............
2............
4............
24............

Table 1: Example of HPLC data for monitoring a peptide coupling reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass information, confirming the identity of the product and detecting any side products.

Methodology:

The HPLC method described above can be directly coupled to a mass spectrometer. It is often necessary to replace non-volatile mobile phase additives like TFA with volatile alternatives such as formic acid to ensure compatibility with the mass spectrometer.[1]

Experimental Protocol: LC-MS

  • Sample Preparation: Follow the same procedure as for HPLC, ensuring the final dilution is in a solvent compatible with the MS ion source.

  • Instrumentation and Conditions:

    • Instrument: LC-MS system with an Electrospray Ionization (ESI) source.

    • LC Conditions: Similar to the RP-HPLC protocol, but using a volatile mobile phase additive (e.g., 0.1% formic acid instead of 0.1% TFA).

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: A relevant mass range to detect the protonated molecules [M+H]⁺ of the starting materials and the expected product.

  • Data Analysis: Analyze the mass spectra of the eluting peaks to confirm the molecular weights of the components in the reaction mixture.

Data Presentation:

CompoundExpected [M+H]⁺Observed [M+H]⁺
Boc-Achc-OH258.17...
Amino Component......
Product......

Table 2: Expected and observed masses in LC-MS analysis.

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for qualitative monitoring of the reaction's progress.

Methodology:

By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system, the consumption of starting materials and the formation of the product can be visualized.

Experimental Protocol: TLC

  • Sample Preparation: Directly spot a small amount of the reaction mixture onto a silica gel TLC plate.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

  • Visualization: Visualize the spots under UV light (if any of the components are UV active) or by staining with an appropriate reagent. A common stain is potassium permanganate, which reacts with most organic compounds. For free amines, ninhydrin can be used.[2]

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Application Note 2: Monitoring Boc-Deprotection

The removal of the Boc protecting group is typically achieved with a strong acid, such as trifluoroacetic acid (TFA).

High-Performance Liquid Chromatography (HPLC)

Methodology:

RP-HPLC can be used to monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected amine product.[1]

Experimental Protocol: RP-HPLC for Deprotection

  • Sample Preparation: At various time points, take an aliquot of the reaction, quench the acid (e.g., by dilution in a neutral buffer or by evaporation), and dilute with the mobile phase.

  • Instrumentation and Conditions: Use the same or similar RP-HPLC conditions as described for monitoring peptide coupling. The deprotected product will be more polar and thus have a shorter retention time.

Data Presentation:

Time (minutes)Boc-Achc-OH Derivative Peak AreaDeprotected Product Peak Area% Conversion
0Z00
5.........
15.........
30.........
60.........

Table 3: Example of HPLC data for monitoring a Boc-deprotection reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

¹H NMR spectroscopy is a powerful tool for monitoring Boc-deprotection by observing the disappearance of the characteristic signal from the tert-butyl protons of the Boc group.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and re-dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group of the Boc protecting group, which typically appears around 1.4 ppm.[3] The appearance of new signals corresponding to the free amine product will also be observed.

Data Presentation:

CompoundKey ¹H NMR Signal (ppm)Description
Boc-Achc-OH Derivative~1.4Singlet, 9H (tert-butyl)
Deprotected Product-Absence of the ~1.4 ppm signal

Table 4: Key ¹H NMR signals for monitoring Boc-deprotection.

Visualizations

Experimental_Workflow_Peptide_Coupling cluster_reaction Peptide Coupling Reaction cluster_monitoring Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Interpretation Reaction Boc-Achc-OH + Amino Component Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute TLC TLC Analysis Quench->TLC Direct Spotting HPLC RP-HPLC Analysis Dilute->HPLC LCMS LC-MS Analysis Dilute->LCMS Data Determine % Conversion & Confirm Product Identity HPLC->Data LCMS->Data TLC->Data

Caption: Workflow for monitoring peptide coupling reactions.

Experimental_Workflow_Boc_Deprotection cluster_reaction Boc-Deprotection Reaction cluster_monitoring Reaction Monitoring & Workup cluster_analysis Analysis cluster_data Data Interpretation Reaction Boc-Protected Compound + Acid (e.g., TFA) Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Workup Quench / Evaporate Aliquot->Workup HPLC HPLC Analysis Workup->HPLC NMR NMR Analysis Workup->NMR Data Monitor Disappearance of Boc Group HPLC->Data NMR->Data

Caption: Workflow for monitoring Boc-deprotection reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid?

The most common and straightforward method is the protection of the amino group of 1-aminocycloheptanecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) under basic conditions. This reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of the Boc anhydride.

Q2: I am observing a low yield in my reaction. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor solubility of the starting material.

  • Side reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: The extraction and purification steps can lead to a loss of product if not optimized.

  • Decomposition of the product: Although generally stable, the Boc-protected amino acid can be sensitive to highly acidic or basic conditions during workup.

Q3: What are the common side reactions to be aware of during the synthesis?

Common side reactions include:

  • Formation of N,N-di-Boc-amino acid: If an excess of Boc anhydride is used or if the reaction conditions are too harsh, a second Boc group can be added to the amino group.

  • Formation of urea derivatives: Under certain conditions, isocyanates can be formed, leading to the formation of urea byproducts.

  • Reaction with other functional groups: If the starting material contains other nucleophilic groups, they may also react with the Boc anhydride.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). The starting material (1-aminocycloheptanecarboxylic acid) and the product (1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid) will have different Rf values. A stain such as ninhydrin can be used to visualize the amino acid, which will be positive for the starting material and negative for the product.

Q5: What is the best method for purifying the final product?

The most common purification method is extraction followed by crystallization or column chromatography. An acid-base extraction is often effective in separating the acidic product from neutral or basic impurities. The crude product can then be purified further by recrystallization from a suitable solvent system.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete dissolution of 1-aminocycloheptanecarboxylic acid.Use a co-solvent system such as dioxane/water or THF/water to improve solubility.
Insufficient amount of Boc anhydride or base.Use a slight excess (1.1-1.5 equivalents) of Boc anhydride. Ensure at least one equivalent of base is used to neutralize the generated acid.
Reaction time is too short.Monitor the reaction by TLC and continue until the starting material is consumed. Reactions can take from a few hours to overnight.
Product loss during workup.Ensure the pH is adjusted correctly during extractions. The aqueous layer should be acidified to a pH of ~3 before extracting the product with an organic solvent. Perform multiple extractions.
Multiple Products Observed on TLC Formation of N,N-di-Boc product.Use a stoichiometric amount of Boc anhydride and monitor the reaction closely.
Presence of unreacted starting material.Increase reaction time or temperature. Ensure adequate mixing.
Formation of other byproducts.Optimize reaction conditions (temperature, solvent, base). Consider alternative Boc protection reagents if side reactions are significant.
Difficulty in Product Isolation/Purification Product is an oil and does not solidify.Try trituration with a non-polar solvent like hexane or pentane. Seed crystals can also be used to induce crystallization.
Impurities co-elute with the product during column chromatography.Try a different solvent system for chromatography. Consider an alternative purification method like recrystallization.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Boc protection of cyclic amino acids, which can be used as a reference for optimizing the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

Starting MaterialReagents and SolventsReaction TimeYieldReference
1-Aminocyclobutanecarboxylic acid(Boc)₂O, NaOH, 1,4-dioxane/water15 hours80.6%[1]
1-Aminocyclobutanecarboxylic acid(Boc)₂O, NaHCO₃, 1,4-dioxane/water12 hours75%[1]
trans-4-Aminocyclohexanecarboxylic acid(Boc)₂O, Triethylamine, DMF18 hours95%N/A
Glycylglycine(Boc)₂O, Na₂CO₃, THF/water2 hoursHighN/A

Experimental Protocols

Protocol 1: Boc Protection using Sodium Hydroxide

This protocol is adapted from the synthesis of N-Boc-1-aminocyclobutanecarboxylic acid and is a good starting point for the synthesis of the cycloheptane analog.[1]

Materials:

  • 1-Aminocycloheptanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-aminocycloheptanecarboxylic acid (1.0 eq) in a 0.5 M sodium hydroxide solution.

  • Add an equal volume of 1,4-dioxane to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.5 eq).

  • Allow the reaction to stir at room temperature for 15-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, extract the mixture with diethyl ether (2 x volume of aqueous layer) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully add hydrochloric acid dropwise until the pH reaches ~3-4.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated sodium chloride solution (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Boc Protection using Sodium Bicarbonate

This is an alternative protocol using a milder base.[1]

Materials:

  • 1-Aminocycloheptanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocycloheptanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with ethyl acetate to remove impurities.

  • Acidify the aqueous layer with 1N HCl to a pH of ~2-3.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amino_Acid 1-Aminocycloheptanecarboxylic Acid Reaction_Mixture Reaction Mixture Amino_Acid->Reaction_Mixture Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction_Mixture Base Base (e.g., NaOH, NaHCO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Mixture Extraction Extraction Reaction_Mixture->Extraction Acidification Acidification (pH ~3) Extraction->Acidification Product_Extraction Product Extraction Acidification->Product_Extraction Drying Drying Product_Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Method Purification (Recrystallization or Chromatography) Crude_Product->Purification_Method Final_Product Pure Product Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

TroubleshootingFlow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent stoichiometry - Improve starting material solubility Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Issue Potential Workup Issues Check_Workup->Workup_Issue Check_Purification Review Purification Method Check_Workup->Check_Purification If workup is correct Optimize_Workup Optimize Workup: - Ensure correct pH for extraction - Perform multiple extractions - Use brine to break emulsions Workup_Issue->Optimize_Workup Purification_Issue Purification Inefficient Check_Purification->Purification_Issue Optimize_Purification Optimize Purification: - Change chromatography solvent system - Try recrystallization from a different solvent Purification_Issue->Optimize_Purification

Caption: Troubleshooting workflow for low yield or impure product in the synthesis.

References

Technical Support Center: Purification of Boc-Achc-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Boc-aminocyclohexanecarboxylic acid (Boc-Achc-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of Boc-Achc-OH?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Residual aminocyclohexanecarboxylic acid or di-tert-butyl dicarbonate ((Boc)₂O).

  • Side products: Di-Boc protected amine, tert-butyl ester of the carboxylic acid, and tert-butyl carbamate.

  • Isomeric impurities: The presence of the undesired stereoisomer (e.g., cis isomer when the trans isomer is desired, or vice-versa). The cis/trans ratio can be a critical parameter.[1]

  • Residual solvents: Solvents used during the synthesis and purification process.

Q2: My Boc-Achc-OH product is an oil and will not crystallize. How can I solidify it for purification?

A2: Obtaining an oily product is a common challenge with Boc-protected amino acids. Here are some effective strategies:

  • Dicyclohexylamine (DCHA) Salt Formation: Convert the oily Boc-Achc-OH into its dicyclohexylammonium (DCHA) salt. This salt is often a stable, crystalline solid that can be easily purified by recrystallization. The free acid can be regenerated after purification.

  • Seeded Crystallization: If a small amount of pure, solid Boc-Achc-OH is available to act as a seed crystal, it can be added to the oil to induce crystallization.

  • Solvent Trituration/Pulping: Stirring the oil in a non-polar solvent in which it is poorly soluble (e.g., hexane or diethyl ether) can sometimes induce solidification and wash away non-polar impurities.

Q3: How can I separate the cis and trans isomers of Boc-Achc-OH?

A3: The separation of cis and trans isomers can be challenging. One reported method involves selective esterification. Under specific conditions, one isomer (e.g., the cis isomer) can be selectively esterified, allowing for the isolation of the unreacted trans isomer.[1] Fractional crystallization or preparative chromatography (HPLC or column chromatography) with optimized conditions may also be effective.

Q4: What are the recommended analytical methods for assessing the purity of Boc-Achc-OH?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Primarily Reverse-Phase HPLC (RP-HPLC) is used to determine chemical purity and quantify impurities. Chiral HPLC may be necessary to determine the enantiomeric purity if applicable.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and identifying residual solvents or process-related impurities.[5][6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amino acid before work-up.
Product Loss During Work-up During acid-base extraction, ensure the pH of the aqueous layer is carefully adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. Perform multiple extractions with the organic solvent.
Co-elution with Impurities Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or a different solvent system may be required.
Product Insolubility Ensure the chosen recrystallization solvent system does not lead to premature precipitation and loss of product.
Problem 2: Persistent Impurities in the Final Product
Possible Cause Suggested Solution
Inefficient Extraction During the work-up, perform thorough aqueous washes to remove water-soluble impurities and by-products from the Boc protection reaction.
Suboptimal Recrystallization Experiment with different solvent systems for recrystallization. A solvent system where the product is sparingly soluble at room temperature but highly soluble when hot is ideal.[8]
Inadequate Chromatographic Separation For column chromatography, ensure the correct stationary phase (e.g., silica gel) and a well-chosen eluent system are used. Adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve the peak shape of carboxylic acids on silica gel.
Isomeric Contamination If cis/trans isomers are present, consider specialized separation techniques like selective esterification or preparative chiral HPLC.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid Boc-Achc-OH.

  • Solvent Selection: Determine a suitable solvent or solvent pair. Ideal solvents are those in which Boc-Achc-OH is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include ethyl acetate/hexane.

  • Dissolution: Dissolve the crude Boc-Achc-OH in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Crystallization: For maximum yield, further cool the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Select an appropriate eluent system based on TLC analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid can be added to the eluent to reduce tailing of the carboxylic acid.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude Boc-Achc-OH in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity (gradient elution) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient could be 10-90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve the Boc-Achc-OH sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Boc-Achc-OH Oily_Check Is the product an oil? Crude->Oily_Check Column_Chromo Column Chromatography Crude->Column_Chromo DCHA_Salt Form DCHA Salt Oily_Check->DCHA_Salt Yes Recrystallize Recrystallization Oily_Check->Recrystallize No DCHA_Salt->Recrystallize HPLC HPLC Recrystallize->HPLC Column_Chromo->HPLC Pure_Product Pure Boc-Achc-OH HPLC->Pure_Product NMR NMR NMR->Pure_Product MS MS MS->Pure_Product

Caption: Workflow for the purification and analysis of Boc-Achc-OH.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Purification Attempted Purity_Check Purity Acceptable? Start->Purity_Check Low_Yield Low Yield? Purity_Check->Low_Yield No End Successful Purification Purity_Check->End Yes Optimize_Chromatography Optimize Chromatography Purity_Check->Optimize_Chromatography No, Impurities Present Optimize_Recrystallization Optimize Recrystallization Low_Yield->Optimize_Recrystallization No Check_Workup Review Work-up Procedure Low_Yield->Check_Workup Yes Optimize_Recrystallization->Purity_Check Optimize_Chromatography->Purity_Check Check_Workup->Purity_Check

Caption: Decision tree for troubleshooting Boc-Achc-OH purification.

References

Technical Support Center: Synthesis of Boc-Protected Cycloheptane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-protected cycloheptane amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc protection of cycloheptane amino acids?

A1: The most prevalent and effective method for the N-Boc protection of cycloheptane amino acids is the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under basic conditions.[][2] Common bases used include sodium hydroxide, sodium bicarbonate, or triethylamine (TEA) in a solvent system that can dissolve both the amino acid and Boc₂O, such as a mixture of water and an organic solvent like dioxane, tetrahydrofuran (THF), or acetonitrile.[][2]

Q2: I am observing a low yield of my Boc-protected cycloheptane amino acid. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction is a primary culprit, which can be caused by insufficient Boc₂O, suboptimal pH, or a short reaction time. Another common issue is the loss of the product during the aqueous workup, especially if the Boc-protected amino acid has some water solubility. Formation of side products can also significantly reduce the yield of the desired product.

Q3: What are the typical side reactions I should be aware of during the Boc protection of cycloheptane amino acids?

A3: Several side reactions can occur, reducing the purity and yield of your target compound. The most common include:

  • Formation of N,N'-di-tert-butyl-N-cycloheptylurea: This can happen, particularly with sterically hindered amines, through the formation of an isocyanate intermediate.[]

  • Di-Boc protection: The formation of a di-Boc protected amine can occur, especially if an excess of Boc₂O is used under forcing conditions.[3]

  • Formation of pyroglutamate derivatives: While more common for glutamic acid, cyclic amino acids can also be susceptible to lactam formation under certain conditions, leading to pyroglutamate-like byproducts.

Q4: How can I monitor the progress of my Boc protection reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The starting amino acid is typically much more polar than the Boc-protected product. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the less polar product spot. Staining with ninhydrin is useful as it will stain the free amine of the starting material but not the protected product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to insufficient Boc₂O.Increase the molar excess of Boc₂O to 1.1-1.5 equivalents relative to the amino acid.
Suboptimal pH for the reaction.Ensure the reaction mixture is basic (pH 9-10) by using an adequate amount of base (e.g., NaOH, NaHCO₃, or TEA).
Short reaction time.Extend the reaction time. Reactions are often stirred overnight at room temperature to ensure completion.[4]
Presence of Multiple Spots on TLC (Side Products) Formation of N,N'-di-tert-butyl-N-cycloheptylurea.Avoid high reaction temperatures. If using a hindered cycloheptane amino acid, consider using a milder base or a different Boc-protection reagent.[]
Di-Boc protection.Use a controlled amount of Boc₂O (around 1.1 equivalents). Avoid using a strong activating catalyst like DMAP unless necessary, as it can promote di-protection.[3]
Formation of pyroglutamate-like byproducts.Maintain a basic pH throughout the reaction and workup until the final acidification step.
Product is an Oil and Difficult to Purify The Boc-protected amino acid is not crystalline.Convert the oily product to a solid dicyclohexylamine (DCHA) salt for easier handling and purification by recrystallization.[5]
Residual solvents or byproducts.Ensure complete removal of solvents under high vacuum.[6] Consider purification by flash column chromatography.[7]
Low Recovery After Workup Product loss during aqueous extraction.Minimize the volume of aqueous washes. Back-extract the aqueous layers with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Premature precipitation of the product.During acidification, add the acid slowly at 0 °C to control the precipitation and allow for efficient extraction into the organic phase.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of amino acids. While specific data for cycloheptane amino acids is limited, these values provide a general benchmark.

Amino Acid Type Base Solvent System Reaction Time (h) Typical Yield (%) Purity (%) Reference
General Amino AcidsNaOHDioxane/Water1692-94>98[6]
General Amino AcidsNaHCO₃Dioxane/Water1275>95[4]
PhenylalanineTriethylamineAcetone/Water489.899.1[8]
PhenylglycineTriethylamineDioxane/Water490.599.2[8]
1-Aminocyclobutane-carboxylic acidNaOHDioxane/Water1580.6Not specified[4]

Experimental Protocols

Protocol 1: General Boc Protection of Cycloheptane Amino Acid

This protocol is a general guideline and may require optimization for specific cycloheptane amino acid derivatives.

Materials:

  • Cycloheptane amino acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the cycloheptane amino acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Purification of Oily Boc-Protected Cycloheptane Amino Acid via DCHA Salt Formation

This protocol is useful if the Boc-protected product is an oil and difficult to crystallize directly.[5]

Materials:

  • Crude oily Boc-protected cycloheptane amino acid

  • Diethyl ether

  • Dicyclohexylamine (DCHA)

  • 10% aqueous phosphoric acid

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude oily Boc-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine with stirring.

  • Stir the mixture until a precipitate forms. This may occur immediately or require some time.

  • Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • To recover the free acid, suspend the DCHA salt in ethyl acetate and transfer it to a separatory funnel.

  • Add a 10% aqueous solution of phosphoric acid and shake the funnel. The pH of the aqueous layer should be 2-3.

  • Separate the layers and wash the organic phase with water until the pH of the aqueous wash is neutral (≥4).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified Boc-amino acid.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway for Boc protection and the formation of common side products.

Boc_Protection_Side_Reactions start Cycloheptane Amino Acid product Boc-Protected Cycloheptane Amino Acid start->product Main Reaction intermediate Isocyanate Intermediate start->intermediate Side Reaction (Steric Hindrance) boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->product side_product2 Di-Boc Protected Amino Acid boc2o->side_product2 boc2o->intermediate base Base (e.g., NaHCO₃, TEA) base->product product->side_product2 Excess Boc₂O + Strong Base/Catalyst side_product1 N,N'-Di-tert-butyl- N-cycloheptylurea intermediate->side_product1 + t-BuNH₂

Caption: Main reaction pathway and common side reactions in Boc protection.

References

Overcoming solubility issues of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Cha-OH) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Boc-Cha-OH?

A1: Boc-Cha-OH is a non-polar, bulky amino acid derivative. Its hydrophobic nature, conferred by the cycloheptane ring and the tert-butoxycarbonyl (Boc) protecting group, results in poor solubility in aqueous solutions and limited solubility in some standard organic solvents used in peptide synthesis. It is generally more soluble in polar aprotic solvents.

Q2: Which solvents are recommended for dissolving Boc-Cha-OH for solid-phase peptide synthesis (SPPS)?

A2: For SPPS, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the primary recommended solvents due to their ability to dissolve a wide range of protected amino acids and effectively swell the resin.[1] Dichloromethane (DCM) can also be used, particularly in Boc-based synthesis strategies.[1] For particularly difficult cases, Dimethyl sulfoxide (DMSO) is a stronger solvent to consider, although its viscosity and potential side reactions require careful management.[2][3]

Q3: My Boc-Cha-OH is not dissolving completely in DMF or NMP at the desired concentration. What should I do?

A3: Incomplete dissolution is a common issue with bulky amino acids. Several strategies can be employed sequentially:

  • Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[3]

  • Gentle Warming: Gently warm the solution to 30-40°C.[3] Avoid excessive heat, which could potentially lead to the degradation of the Boc-protecting group.

  • Use of a Co-solvent: Adding a small percentage of DMSO (e.g., 5-10%) to your DMF or NMP solution can significantly improve solubility. Alternatively, a "magic mixture" of DCM/DMF/NMP (1:1:1 v/v/v) is known to be effective for challenging sequences and poorly soluble amino acids.[3]

Q4: Can precipitation of Boc-Cha-OH during the coupling reaction affect the synthesis outcome?

A4: Yes, absolutely. If Boc-Cha-OH precipitates from the solution, its effective concentration available for the coupling reaction decreases drastically. This leads to incomplete coupling, resulting in deletion sequences and a lower purity of the final crude peptide.[3] Ensuring complete dissolution before adding the amino acid to the resin is critical for success.[3]

Q5: Are there specific coupling reagents that are better suited for bulky, hard-to-dissolve amino acids like Boc-Cha-OH?

A5: While solubility is the primary issue, using a highly efficient coupling reagent is crucial to drive the reaction to completion once the amino acid is in solution. Uronium/phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective, especially for sterically hindered amino acids. They are often used with a base like N,N-Diisopropylethylamine (DIEA).

Troubleshooting Guides

Issue 1: Boc-Cha-OH Fails to Dissolve in Standard Solvent (DMF/NMP)
  • Observation: Solid particles of Boc-Cha-OH remain suspended in the solvent even after vigorous vortexing.

  • Root Cause: The concentration exceeds the solubility limit of Boc-Cha-OH in the chosen solvent at room temperature. The bulky and hydrophobic nature of the cycloheptane ring limits solvation.

  • Solution Workflow:

    A Initial State: Boc-Cha-OH insoluble in DMF/NMP B Step 1: Apply Sonication (10-15 min) A->B C Step 2: Apply Gentle Warming (30-40°C) B->C If still insoluble D Step 3: Use Co-Solvent System C->D If still insoluble E Option A: Add 5-10% DMSO to DMF/NMP D->E F Option B: Use 1:1:1 DCM/DMF/NMP Mixture D->F G Step 4: Reduce Concentration (Increase solvent volume) E->G If still insoluble F->G If still insoluble H Result: Solution Ready for Pre-activation G->H

    Caption: Troubleshooting workflow for dissolving Boc-Cha-OH.

Issue 2: Solution Becomes Cloudy or Precipitates After Initial Dissolution
  • Observation: A clear solution of Boc-Cha-OH becomes cloudy or forms a precipitate upon standing or cooling.

  • Root Cause: The solution was likely saturated or supersaturated. A small drop in ambient temperature can cause the compound to fall out of solution.

  • Solution:

    • Re-dissolve the precipitate by gently warming and sonicating the solution.

    • Use the solution immediately after it has cooled to room temperature, before it has a chance to re-precipitate.

    • Consider adding a small amount of a stronger co-solvent like DMSO to increase the stability of the solution.

    • If the problem persists, prepare the solution at a slightly lower concentration by adding more of the primary solvent.

Data Presentation

Quantitative solubility data for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is not widely available in peer-reviewed literature or technical data sheets. The table below provides a qualitative guide based on the general properties of bulky, hydrophobic Boc-protected amino acids.

Table 1: Qualitative Solubility Profile of Boc-Cha-OH

SolventTypePredicted SolubilityNotes
Water Polar ProticInsolubleThe hydrophobic Boc and cycloheptane groups prevent dissolution.
Methanol (MeOH) Polar ProticSparingly SolubleMay be used for some analytical purposes but not ideal for coupling.
Dichloromethane (DCM) Non-polar AproticModerateCommonly used in Boc-SPPS; solubility can be limited.[1]
N,N-Dimethylformamide (DMF) Polar AproticGoodStandard solvent for SPPS; may require assistance (heat/sonication).[1]
N-Methyl-2-pyrrolidone (NMP) Polar AproticGood to ExcellentOften a better solvent than DMF for hydrophobic amino acids.[1]
Dimethyl sulfoxide (DMSO) Polar AproticExcellentVery effective but should be used judiciously as a co-solvent.[2][3]

For comparison, the following table presents available quantitative solubility data for other representative Boc-protected amino acids.

Table 2: Quantitative Solubility of Representative Boc-Amino Acids

CompoundSolventSolubility (mg/mL)Molar Concentration (Approx.)Reference
Boc-Val-OH DMF~108.6~0.5 M[3]
Boc-Gly-Gly-OH DMSO~100~0.43 M[3]
Boc-β-Ala-OH DMSO~100~0.53 M[3]

Note: This data is for comparative purposes only. Actual solubility can vary with purity, temperature, and specific solvent batch.

Experimental Protocols

Protocol 1: Enhanced Dissolution of Boc-Cha-OH using a Co-Solvent and Sonication

This protocol is recommended when Boc-Cha-OH does not readily dissolve in pure DMF or NMP at the desired concentration for SPPS.

  • Preparation:

    • Weigh the required amount of Boc-Cha-OH (e.g., 4 equivalents relative to resin loading) into a clean, dry glass vial.

    • Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Dissolution:

    • Add the calculated volume of the DMF/DMSO co-solvent mixture to the vial to achieve the target concentration.

    • Vortex the mixture vigorously for 2-3 minutes.

  • Sonication and Warming:

    • Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.

    • If undissolved particles remain, gently warm the vial in a water bath to 30-40°C while continuing to mix or sonicate.

  • Final Check:

    • Once the solution is clear and all particles are dissolved, allow it to cool to room temperature.

    • Visually inspect the solution one final time for any signs of precipitation before proceeding with the pre-activation and coupling steps.

Protocol 2: Standard Coupling of a Solubilized Boc-Amino Acid using HATU

This protocol outlines the coupling step after successful dissolution of the Boc-amino acid.

  • Resin Preparation:

    • Ensure the N-terminal amine on the resin is deprotected (as a free amine) and washed thoroughly with DMF.

  • Amino Acid Pre-activation:

    • To the vial containing the fully dissolved Boc-Cha-OH solution (from Protocol 1), add HATU (e.g., 3.9 equivalents).

    • Add DIEA (e.g., 8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

    • Agitate the mixture (e.g., by shaking or bubbling nitrogen) for 1-2 hours. For a bulky amino acid like Boc-Cha-OH, a longer coupling time is recommended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • If the test is positive, the coupling may be repeated.

    • Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

    Caption: The relationship between activation and coupling in SPPS.

References

Preventing racemization during the activation of 1-(Boc-amino)cycloheptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Boc-amino)cycloheptane-1-carboxylic acid. The focus is on preventing racemization during the activation and coupling steps of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(Boc-amino)cycloheptane-1-carboxylic acid prone to racemization during activation?

A1: 1-(Boc-amino)cycloheptane-1-carboxylic acid is an α,α-disubstituted amino acid, which makes it sterically hindered. This steric bulk can slow down the rate of the desired coupling reaction. The primary mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This intermediate is formed upon activation of the carboxylic acid. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1][2] A slower coupling reaction provides a larger window of opportunity for this racemization pathway to occur.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of amino acids for peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism for N-acyl protected amino acids.[3] The activated carboxyl group intramolecularly cyclizes to form a planar, achiral oxazolone intermediate. Deprotonation at the α-carbon by a base, followed by reprotonation, leads to racemization.

  • Direct Enolization: This involves the direct abstraction of the α-proton from the activated amino acid by a base to form an achiral enolate intermediate. This pathway is more prevalent under strongly basic conditions.

Q3: Which factors have the most significant impact on preventing racemization for this amino acid?

A3: Several factors are critical in controlling racemization:[3]

  • Choice of Coupling Reagent: Modern uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides alone.

  • Use of Additives: Additives like HOAt and Oxyma are highly effective at suppressing racemization.

  • Base Selection: The type and amount of base used are crucial. Weaker, sterically hindered bases are preferred.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.

  • Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling is essential.

Troubleshooting Guide

Issue: High levels of the D-enantiomer detected after coupling 1-(Boc-amino)cycloheptane-1-carboxylic acid.

This common issue can often be traced back to the reaction conditions. Follow these steps to troubleshoot and mitigate racemization.

Potential Cause Troubleshooting Step Rationale
Inappropriate Coupling Reagent If using a carbodiimide like DCC or DIC without an additive, switch to a uronium/aminium salt (e.g., HATU, HBTU, COMU) or a phosphonium salt (e.g., PyBOP).Uronium/aminium and phosphonium reagents often lead to the in-situ formation of active esters that are less prone to racemization.[4] HATU is particularly effective for sterically hindered couplings.[5][6]
Absence or Ineffective Additive Always use a racemization-suppressing additive. While HOBt is effective, HOAt and OxymaPure are generally considered superior in preventing racemization.Additives react with the activated amino acid to form an active ester, which is more stable and less susceptible to oxazolone formation than the initial activated intermediate.[7] HOAt is particularly effective due to the electronic properties of the azabenzotriazole ring.[5]
Strong or Excess Base Replace strong, non-hindered bases like triethylamine (TEA) or excess diisopropylethylamine (DIEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Use the minimum necessary amount of base.Stronger bases can more readily abstract the acidic α-proton of the oxazolone intermediate, leading to increased racemization.[3]
Elevated Reaction Temperature Perform the activation and coupling steps at a lower temperature, for instance, 0 °C. If using microwave synthesis, consider reducing the temperature for this specific coupling step.Lower temperatures decrease the rate of the racemization side reaction more significantly than the desired coupling reaction.
Prolonged Pre-activation Time Minimize the pre-activation time. Ideally, add the activated amino acid solution to the amine component immediately after a short pre-activation period (1-5 minutes). For some systems, in-situ activation (adding the coupling reagent to the mixture of the amino acid and amine) may be beneficial.The longer the activated amino acid exists before coupling, the greater the opportunity for racemization to occur.[5]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentAdditiveRelative Racemization RiskCoupling Efficiency for Hindered Residues
DIC/DCCNoneHighModerate
DIC/DCCHOBtModerateGood
DIC/DCCHOAt/OxymaLowGood
HBTU/TBTU(Internal HOBt)Low-ModerateHigh
PyBOP(Internal HOBt)Low-ModerateHigh
HATU (Internal HOAt) Very Low Excellent
COMU (Internal Oxyma) Very Low Excellent

This table provides a qualitative comparison based on general findings in peptide synthesis literature.

Experimental Protocols

The following protocols are recommended for the activation and coupling of 1-(Boc-amino)cycloheptane-1-carboxylic acid to minimize racemization.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is highly recommended for sterically hindered amino acids due to the high efficiency and low racemization potential of HATU.[5][6]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIEA) (2.0 equivalents).

  • Pre-activation: Stir the mixture at 0 °C for 1-5 minutes. For this sterically hindered amino acid, a slightly longer pre-activation of up to 15 minutes may be tested to ensure complete formation of the active ester.[5]

  • Coupling: To the pre-activated solution, add the amine component (1.0-1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove DMF and excess reagents, followed by purification of the product.

Protocol 2: DIC/Oxyma-Mediated Coupling

This is a cost-effective alternative that still offers excellent racemization suppression.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-(Boc-amino)cycloheptane-1-carboxylic acid (1.0 equivalent) and OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 equivalents) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C.

  • Activation: Add diisopropylcarbodiimide (DIC) (1.1 equivalents) to the solution and stir for 10 minutes at 0 °C.

  • Coupling: Add the amine component (1.0-1.2 equivalents) and a suitable base if the amine is a salt (e.g., NMM, 1.0 equivalent).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress.

  • Work-up: After completion, filter off the diisopropylurea byproduct and proceed with a standard work-up and purification.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated Boc-Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Intramolecular Cyclization Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Nucleophilic Attack by Amine Activated_AA_2 Activated Boc-Amino Acid Enolate Enolate (Achiral Intermediate) Activated_AA_2->Enolate Base-mediated α-Proton Abstraction Racemized_Product_2 Racemized Peptide Enolate->Racemized_Product_2 Protonation & Nucleophilic Attack Boc_AA 1-(Boc-amino)cycloheptane- 1-carboxylic acid Boc_AA->Activated_AA Boc_AA->Activated_AA_2 Experimental_Workflow Start Start Dissolve_AA Dissolve Boc-Amino Acid, Coupling Reagent (e.g., HATU), and Additive (if separate) in Solvent Start->Dissolve_AA Cool Cool Reaction Mixture (e.g., to 0 °C) Dissolve_AA->Cool Add_Base Add Sterically Hindered Base (e.g., DIEA, NMM) Cool->Add_Base Preactivate Pre-activation (1-15 minutes) Add_Base->Preactivate Add_Amine Add Amine Component Preactivate->Add_Amine React Allow to React (Monitor Progress) Add_Amine->React Workup Aqueous Work-up & Purification React->Workup End End Workup->End

References

Troubleshooting incomplete Boc deprotection of cycloheptyl amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of cycloheptyl amino acids. The sterically hindered nature of the cycloheptyl group often requires optimization of standard deprotection protocols.

Troubleshooting Guides

Problem 1: Incomplete removal of the Boc protecting group.

Question: My reaction shows a significant amount of starting material remaining after the standard Boc deprotection time. What should I do?

Answer:

Incomplete deprotection of sterically hindered amino acids like cycloheptyl amino acids is a common issue. The bulky cycloheptyl group can restrict access of the acid to the Boc protecting group.[1][2] Here are several strategies to address this:

  • Increase Reaction Time: Extend the reaction time and monitor the progress closely using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Increase Acid Concentration: A higher concentration of trifluoroacetic acid (TFA) may be necessary. Standard concentrations range from 25-50% in dichloromethane (DCM), but for hindered substrates, increasing the TFA concentration can enhance the reaction rate.[1][3]

  • Elevate Temperature: While most Boc deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the removal of a stubborn Boc group.[3] However, be cautious as higher temperatures can also increase the risk of side reactions.

  • Utilize a Stronger Acid System: Consider using 4M HCl in dioxane, which is another standard and effective reagent for Boc deprotection and may be more effective for challenging substrates.[3][4]

dot

start Incomplete Deprotection Observed increase_time Increase Reaction Time (Monitor by TLC/LC-MS) start->increase_time First Step increase_acid Increase Acid Concentration (e.g., >50% TFA) increase_time->increase_acid If still incomplete complete Deprotection Complete increase_time->complete Successful elevate_temp Gently Elevate Temperature (e.g., to 40°C) increase_acid->elevate_temp If still incomplete increase_acid->complete Successful stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) elevate_temp->stronger_acid If still incomplete elevate_temp->complete Successful stronger_acid->complete Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem 2: Presence of unexpected byproducts in the mass spectrum.

Question: After deprotection, I observe a mass corresponding to my desired product +56 Da. What is this byproduct and how can I avoid it?

Answer:

The +56 Da mass shift corresponds to the alkylation of your deprotected amino acid by the tert-butyl cation that is generated during the cleavage of the Boc group.[5] This is a common side reaction, especially with nucleophilic residues, and the bulky cycloheptyl group does not prevent this.

To mitigate this side reaction, the addition of "scavengers" to the deprotection reaction mixture is highly recommended.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product, effectively trapping it.[3]

ScavengerTypical Concentration (v/v)Target Residues/Use Case
Triisopropylsilane (TIS)1-5%Highly effective carbocation scavenger.[3]
Anisole2.5-5%General scavenger, helps prevent alkylation.[3]
Thioanisole2.5-5%Protects methionine from tert-butylation.[3]
1,2-Ethanedithiol (EDT)2.5%Effective in preventing various side reactions.[3]
Water2.5-5%Acts as a scavenger for the tert-butyl cation.[3]

dot

Boc_AA Boc-Cycloheptyl-AA tBu_cation tert-Butyl Cation (+56 Da) Boc_AA->tBu_cation + H+ TFA TFA Deprotected_AA Deprotected AA tBu_cation->Deprotected_AA - H+ Alkylated_Product Alkylated Product (AA + 56 Da) tBu_cation->Alkylated_Product + Deprotected AA Trapped_tBu Trapped t-Butyl tBu_cation->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of tert-butylation and its prevention by scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for Boc deprotection of a cycloheptyl amino acid?

A common starting point is a solution of 25-50% TFA in an anhydrous solvent like dichloromethane (DCM) at room temperature for 30 minutes to 2 hours.[3][6] However, due to the steric hindrance of the cycloheptyl group, you should be prepared to optimize these conditions.[3][]

Q2: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For TLC analysis, the deprotected amine product will appear as a more polar spot (lower Rf value) compared to the Boc-protected starting material.[6] Staining the TLC plate with ninhydrin can help visualize the primary amine of the deprotected product.

Q3: Are there milder alternatives to TFA for Boc deprotection?

Yes, several milder acidic conditions can be used, which are particularly useful if your molecule contains other acid-sensitive functional groups.[3] These include:

  • 4M HCl in 1,4-dioxane[3]

  • 1M HCl in ethyl acetate[3]

  • Aqueous phosphoric acid[3][8]

  • Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2[3]

  • Oxalyl chloride in methanol has also been reported as a mild deprotection method.[9][10]

Q4: My cycloheptyl amino acid is part of a larger peptide on a solid support. Does this change the troubleshooting approach?

Yes, in solid-phase peptide synthesis (SPPS), poor resin swelling in the deprotection solvent can lead to incomplete deprotection because the acid cannot efficiently access all the peptide chains.[1][2] Ensure adequate swelling of the resin in the chosen solvent before starting the deprotection step.

Q5: I am still having issues with incomplete deprotection despite trying the above methods. What else can I try?

For extremely difficult cases, you might consider thermal deprotection. This involves heating the Boc-protected compound in a suitable solvent.[11][12] However, this method requires careful optimization of temperature and reaction time to avoid degradation of the product.[11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Reaction Setup: Dissolve the Boc-protected cycloheptyl amino acid (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[6]

  • Cooling: Cool the solution to 0°C using an ice bath.[6]

  • Addition of Reagents: If using scavengers, add the desired scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[13] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[6][13]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6][13] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6][13]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[6][13]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[6]

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[13] Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.[6]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Reaction Setup: Dissolve the Boc-protected cycloheptyl amino acid in 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC every 15-30 minutes. The reaction is complete when the starting material spot has disappeared.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.

Summary of Boc Deprotection Conditions

Reagent SystemSolventTypical ConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[3][6]0°C to RT30 min - 2 hours[3][6]Standard method; may require optimization for hindered substrates.
Hydrogen Chloride (HCl)1,4-Dioxane4M[3]RT30 min - 2 hours[3]Good alternative to TFA; product precipitates as HCl salt.[13]
Hydrogen Chloride (HCl)Ethyl Acetate1M[3]RTVariesMilder alternative to TFA/DCM.
Oxalyl ChlorideMethanol3 equivalents[9][10]RT1 - 4 hours[9][10]Mild conditions, good for substrates with other acid-labile groups.[9]
Aqueous Phosphoric Acid (H₃PO₄)Aqueous85%[13]50°C1 - 6 hours[13]An environmentally benign option.[13]

References

Technical Support Center: Scaling Up the Purification of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the purification of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid?

A1: When scaling up, the primary challenges include:

  • Oiling Out: The compound may separate as an oil instead of a crystalline solid, which is difficult to handle and purify.

  • Low Recovery: Yields may decrease significantly on a larger scale due to issues with solubility, transfer losses, and inefficient crystallization.

  • Impurities: Removal of by-products from the synthesis, such as unreacted starting materials or di-tert-butyl dicarbonate residues, can become more complex.

  • Solvent Selection: A solvent system that works well on a small scale may not be optimal for large-scale crystallization, leading to poor crystal quality or low yield.

  • Filtration and Drying: Handling large volumes of solvent and solids can lead to longer filtration times and inefficient drying, potentially affecting product stability and purity.[1]

Q2: My product is separating as an oil during crystallization. What can I do?

A2: Oiling out is a common problem with Boc-protected amino acids.[2] Here are several strategies to induce crystallization:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath or refrigerator. Rapid cooling often promotes oil formation.

  • Increase Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent to achieve a higher degree of supersaturation.[2]

  • Add Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal can initiate crystallization.[3]

  • Change Solvent System: The current solvent system may not be appropriate. Experiment with different "good" and "poor" solvent combinations.[2]

  • Utilize DCHA Salt Formation: Converting the oily product to a crystalline dicyclohexylamine (DCHA) salt is a highly effective method for purification and isolation. The salt can be easily filtered and then converted back to the free acid.[2][4]

Q3: What are the best solvent systems for recrystallizing Boc-Ac7c-OH?

A3: The choice of solvent is critical for successful recrystallization.[2] An ideal "good" solvent dissolves the compound well when hot but poorly when cold, while impurities should remain soluble at low temperatures. A "poor" solvent, in which the compound is sparingly soluble, is used to induce precipitation. Common systems for Boc-amino acids include:

  • Ethyl acetate / Hexane[2][4]

  • Toluene / Methanol[2]

  • Ethanol / Water[2]

  • Dichloromethane / Diisopropyl ether[5]

Q4: How can I improve the purity of my final product on a large scale?

A4: To improve purity, consider the following:

  • Aqueous Washes: Before crystallization, perform aqueous washes of the organic solution containing the crude product to remove water-soluble impurities. A typical workup involves washing with a mild acid (like citric acid or KHSO₄ solution), followed by water and/or brine.[4][5][6]

  • DCHA Salt Formation: This method is excellent for purification. The formation of the salt is often highly selective, leaving many impurities behind in the mother liquor.[2][4]

  • Re-crystallization: If the purity is still not satisfactory after the first crystallization, a second recrystallization from a different solvent system can be effective.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up process.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete precipitation. - Product remains in the mother liquor. - Transfer losses during filtration and washing.- Cool the crystallization mixture for a longer period or to a lower temperature. - Concentrate the mother liquor to obtain a second crop of crystals.[6] - Minimize transfer steps. Wash the collected solid with a minimal amount of cold "poor" solvent to avoid re-dissolving the product.[2]
Product Oiling Out - Solution is too supersaturated or cooled too quickly. - Inappropriate solvent system. - Presence of impurities inhibiting crystallization.- Add a small amount of the "good" solvent to dissolve the oil, then allow it to cool slowly.[2] - Scratch the inside of the flask with a glass rod to create nucleation sites.[6] - Purify via DCHA salt formation.[2][4]
Poor Filtration Rate - Very fine crystals or amorphous solid clogging the filter. - Viscous solvent.- Optimize crystallization to grow larger crystals (e.g., slower cooling). - Consider using a larger filter apparatus or applying a vacuum more gradually. - Dilute the slurry with more of the "poor" solvent just before filtration.
Product is not Drying - Residual high-boiling point solvent (e.g., Toluene, Ethyl Acetate). - Product is hygroscopic.- Wash the filtered solid with a low-boiling point solvent (e.g., hexane, pentane) to displace the higher-boiling solvent.[6] - Dry under high vacuum and consider gentle heating if the compound is thermally stable.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the purification of crude 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

  • Dissolution: Place the crude product in an appropriately sized flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat gently with stirring until the solid is completely dissolved.[2]

  • Precipitation: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise with constant stirring until the solution becomes persistently cloudy.[2]

  • Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.[2]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for several hours.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove residual mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[2]

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

This method is particularly useful if the crude product is an oil or difficult to crystallize directly.[4]

  • Salt Formation: Dissolve the crude oily Boc-amino acid in a suitable solvent like diethyl ether or ethyl acetate. Slowly add one molar equivalent of dicyclohexylamine (DCHA) with stirring.[2][4]

  • Precipitation: Stir the mixture until a solid precipitate forms. This may occur immediately or require some time. Cooling can aid precipitation.

  • Isolation: Collect the crystalline DCHA salt by vacuum filtration and wash it with a small amount of cold solvent. The salt can be further purified by recrystallization if needed.[2]

  • Liberation of Free Acid: Suspend the purified DCHA salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 5% citric acid or dilute HCl).[2]

  • Extraction: Stir until the solid dissolves and two clear layers form. Separate the organic layer, and wash it with water and then brine.

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.[4]

Visualized Workflows and Logic

G cluster_0 Purification Workflow Crude Crude Product Dissolve Dissolve in 'Good' Solvent Crude->Dissolve AddPoor Add 'Poor' Solvent Dissolve->AddPoor Cool Slow Cooling & Crystallization AddPoor->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold 'Poor' Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure G cluster_1 Troubleshooting Crystallization Failure Start Problem: Product Oiled Out Check_Conc Is the solution very cloudy/thick? Start->Check_Conc Dilute Action: Add a few drops of 'good' solvent to clarify Check_Conc->Dilute Yes Check_Cool Was cooling rapid? Check_Conc->Check_Cool No Dilute->Check_Cool Slow_Cool Action: Re-heat to dissolve, then cool slowly to RT before refrigeration Check_Cool->Slow_Cool Yes Check_Solvent Still no crystals? Check_Cool->Check_Solvent No Change_Solvent Action: Evaporate solvent and try a different solvent system (e.g., Toluene/Methanol) Check_Solvent->Change_Solvent Yes DCHA_Salt Alternative: Purify via DCHA salt formation Check_Solvent->DCHA_Salt No, proceed to alternative Change_Solvent->DCHA_Salt If fails G cluster_2 Solvent Selection Logic for Recrystallization Good_Solvent Good Solvent (e.g., Ethyl Acetate) - High solubility when hot - Low solubility when cold - Impurities remain soluble when cold Process Process Steps 1. Dissolve crude product in minimum hot 'Good' Solvent 2. Add 'Poor' Solvent until cloudy 3. Cool slowly Good_Solvent->Process Used to dissolve Poor_Solvent Poor Solvent (e.g., Hexane) - Low solubility at all temperatures Poor_Solvent->Process Used to induce precipitation Outcome {Desired Outcome|- Pure compound crystallizes out - Impurities remain in the mother liquor} Process->Outcome

References

Removal of impurities from Boc-Achc-OH preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of Boc-Achc-OH (N-tert-butoxycarbonyl-aminocyclohexanecarboxylic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Boc-Achc-OH preparations?

A1: Crude Boc-Achc-OH preparations can contain a variety of impurities stemming from the synthesis process. These typically include:

  • Unreacted Starting Materials: Residual aminocyclohexanecarboxylic acid that did not react with the Boc-anhydride.[1]

  • Reagent-Related Impurities: Excess di-tert-butyl dicarbonate ((Boc)₂O), byproducts such as t-butyl alcohol, and residual base (e.g., triethylamine) used in the reaction.[1][2]

  • Diastereomeric Impurities: Boc-Achc-OH exists as cis and trans isomers. Syntheses often produce a mixture of these diastereomers, which may need to be separated depending on the application.[3][4]

  • Side-Reaction Products: In some cases, small amounts of di-Boc protected amino acid or other side-products can form.[5]

  • Residual Solvents: Solvents used during the synthesis and work-up may be present in the crude product.

Q2: My crude Boc-Achc-OH is an oil and will not solidify. What can I do?

A2: The oily nature of crude Boc-protected amino acids is a common issue, often caused by the presence of impurities that inhibit crystallization.[2][6] Here are several strategies to induce solidification:

  • High-Vacuum Drying: Ensure all volatile byproducts, such as t-butyl alcohol and residual solvents, are thoroughly removed by drying the crude product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[6]

  • Seeded Crystallization: If a small amount of pure, solid Boc-Achc-OH is available, add a seed crystal to the oil to initiate crystallization.[1][7]

  • Pulping: Once the product solidifies (with or without seeding), it can be "pulped" by stirring the solid material in a non-polar solvent like hexane or diethyl ether.[1][7] This process washes away soluble impurities, and the purified solid can then be collected by filtration.

  • Purification via DCHA Salt: Convert the oily free acid into its dicyclohexylamine (DCHA) salt, which is often a stable, crystalline solid. This salt can be easily purified by recrystallization and then converted back to the free acid if required.[1]

Q3: What are the recommended methods for purifying Boc-Achc-OH?

A3: The primary methods for purifying Boc-Achc-OH are recrystallization and column chromatography.

  • Recrystallization is the preferred method for solid materials. Common solvent systems for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[2]

  • Column Chromatography on silica gel is effective for separating the product from less polar or more polar impurities.[1] Reversed-phase chromatography (C18) can also be employed, particularly for separating diastereomers or other closely related impurities.[8]

Q4: How can I confirm the purity and isomeric ratio of my final Boc-Achc-OH product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining chemical purity.[1] Chiral HPLC may be necessary to resolve enantiomers if a racemic starting material was used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure, identify and quantify major impurities, and determine the cis/trans isomeric ratio by comparing the integration of characteristic signals for each isomer. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[9]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and to identify the mass of any impurities.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible CauseSuggested Solution
Incomplete Reaction Monitor the initial Boc-protection reaction by Thin Layer Chromatography (TLC) to ensure all the starting amino acid is consumed before work-up.[1]
Product Loss During Aqueous Work-up During the acid-base extraction, ensure the pH is carefully adjusted. The aqueous layer should be acidified (typically to pH 2-3) to fully protonate the carboxylic acid, maximizing its extraction into the organic solvent.[1] Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Product Dissolving During Washing When washing crystals after recrystallization or filtration, use a minimal amount of ice-cold "poor" solvent (e.g., cold hexane) to prevent the product from re-dissolving.[2]
Problem 2: Oiling Out During Recrystallization
Possible CauseSuggested Solution
Solution Cooled Too Quickly Rapid cooling can prevent the formation of an ordered crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]
Inappropriate Solvent System The chosen solvent system may be too good a solvent for the product. If using a binary system (e.g., ethyl acetate/hexane), try increasing the proportion of the "poor" solvent (hexane).[2] Alternatively, experiment with a different solvent pair.[2][10]
Presence of Impurities Impurities can disrupt crystal formation. Consider an additional aqueous wash of your crude product before recrystallization to remove any residual water-soluble reagents.[2]
Problem 3: Streaking/Poor Separation on Silica Gel Chromatography
Possible CauseSuggested Solution
Interaction of Carboxylic Acid with Silica The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing streaking. Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent to suppress the deprotonation of the product and improve peak shape.[11]
Incorrect Mobile Phase Polarity The polarity of the eluent may not be optimal. Use TLC to test a range of solvent systems (e.g., varying ratios of ethyl acetate in hexane) to find the best separation before running the column.[1]

Data Presentation

Table 1: Representative Purity of Boc-Achc-OH Before and After Purification

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization (EtOAc/Hexane) ~90%>98.0%70-90%Effective for removing less soluble or more soluble impurities.
Column Chromatography (Silica Gel) ~85% (with multiple impurities)>99.0%60-85%Good for separating compounds with different polarities.
DCHA Salt Formation & Recrystallization ~90% (oily crude)>99.0%75-95%Excellent for purifying products that are difficult to crystallize as free acids.

Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual purity and yield may vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)
  • Place the crude Boc-Achc-OH in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) while gently heating and stirring, just enough to fully dissolve the solid.[2]

  • Once dissolved, slowly add a "poor" anti-solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes persistently cloudy.[2]

  • Add a few more drops of the "good" solvent to re-clarify the solution.[2]

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath or refrigerator for at least one hour.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent.[2]

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
  • Dissolve the crude, oily Boc-Achc-OH in a suitable solvent such as diethyl ether.[1]

  • Slowly add one molar equivalent of dicyclohexylamine (DCHA) dropwise while stirring at room temperature.[1]

  • Continue stirring until a crystalline precipitate forms. If no precipitate forms immediately, scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath can help induce crystallization.[2]

  • Collect the crystalline DCHA salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether or hexane.

  • The DCHA salt can be further purified by recrystallization if necessary.

  • Dry the purified salt under vacuum.

  • To regenerate the free acid: Suspend the DCHA salt in ethyl acetate and wash with an aqueous acid solution (e.g., 10% citric acid or dilute HCl) until the aqueous layer is acidic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified Boc-Achc-OH.

Protocol 3: Silica Gel Flash Column Chromatography
  • Select Eluent: Using TLC, determine a suitable mobile phase that provides good separation of Boc-Achc-OH from its impurities. A common starting point is a mixture of ethyl acetate and hexane. For acidic compounds, adding 0.1-1% acetic acid to the mobile phase can improve separation.[11]

  • Pack Column: Pack a glass column with silica gel using the chosen eluent (slurry packing).

  • Load Sample: Dissolve the crude Boc-Achc-OH in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elute: Begin eluting with the mobile phase, applying gentle pressure.[12]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Isolate Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Boc-Achc-OH.

Visualizations

experimental_workflow start_end start_end process process decision decision impurity impurity product product start Crude Boc-Achc-OH (Solid or Oil) is_solid Is the crude product solid? start->is_solid recrystallize Recrystallization (Protocol 1) is_solid->recrystallize Yes is_oil Crude Oil is_solid->is_oil No purified_solid Purified Crystalline Boc-Achc-OH recrystallize->purified_solid analysis Purity Analysis (HPLC, NMR, MS) purified_solid->analysis dcha_salt DCHA Salt Formation (Protocol 2) is_oil->dcha_salt column_chrom Column Chromatography (Protocol 3) is_oil->column_chrom dcha_salt->purified_solid column_chrom->purified_solid

Caption: General workflow for the purification of Boc-Achc-OH.

troubleshooting_recrystallization problem problem cause cause solution solution prob Problem: Product Oils Out During Recrystallization cause1 Rapid Cooling prob->cause1 cause2 Poor Solvent System prob->cause2 cause3 Impurities Present prob->cause3 sol1 Allow slow cooling to room temperature cause1->sol1 sol2 Adjust solvent ratio or try a different system cause2->sol2 sol3 Perform additional aqueous wash on crude cause3->sol3

Caption: Troubleshooting logic for oiling out during recrystallization.

References

Stability issues of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid during storage?

A1: The main stability issue is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Exposure to acidic conditions can lead to the cleavage of the Boc group, resulting in the unprotected amino acid and byproducts like isobutylene and carbon dioxide.[3][4] Other factors that can affect stability include elevated temperatures, moisture, and light.[2][5]

Q2: What are the visible signs of degradation?

A2: While chemical degradation may not always be visible, signs can include a change in the physical appearance of the solid, such as discoloration or clumping, which could indicate moisture uptake. The most definitive way to assess degradation is through analytical methods like NMR, HPLC, or mass spectrometry to check for the presence of the deprotected compound or other impurities.

Q3: How does temperature affect the stability of this compound?

A3: The Boc group is known to be thermally unstable at elevated temperatures.[2] While relatively stable at room temperature for short periods, prolonged exposure to temperatures above 85-90°C can lead to thermal decomposition.[2][6] For long-term stability, cold storage is recommended.[1]

Q4: Is 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid sensitive to moisture?

A4: Yes. Moisture can lead to the hydrolysis of the Boc group, especially over long-term storage.[1][2] It is crucial to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.[2]

Q5: What are the ideal storage conditions for this compound?

A5: To ensure long-term stability and maintain the integrity of the compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature 2-8°C for long-term storage.[2][7]Minimizes thermal degradation and slows potential hydrolysis.[2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1][2]Prevents reaction with atmospheric moisture and oxygen.[1]
Container Tightly sealed, light-protecting (amber) vial.[2]Minimizes exposure to moisture and prevents photolytic degradation.[2]
Environment Store in a desiccated environment.[2]Further protects against hydrolytic degradation.

Troubleshooting Guide

Issue: I suspect my compound has degraded. How can I confirm this?

Solution:

  • Analytical Testing: The most reliable method is to analyze a sample using techniques such as:

    • NMR Spectroscopy: Look for the disappearance of the tert-butyl proton signal and the appearance of signals corresponding to the free amine.

    • HPLC/LC-MS: Compare the chromatogram of your sample to a reference standard. The presence of new peaks, particularly one corresponding to the unprotected amino acid, indicates degradation.

  • Visual Inspection: While not conclusive, check for any changes in color or consistency of the material.

Issue: My peptide synthesis yield is lower than expected when using this amino acid.

Solution:

  • Check Reagent Purity: The issue could stem from the degradation of the 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid. Confirm its purity using the analytical methods mentioned above before use.

  • Review Handling Procedures:

    • Ensure the container was allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Minimize the time the container is open to the atmosphere.[1]

    • Use clean, dry spatulas and glassware.[1]

  • Deprotection during Synthesis: The Boc group is sensitive to acid.[3][] Ensure that no acidic conditions are inadvertently introduced before the intended deprotection step in your synthesis protocol.

Experimental Protocols

Protocol 1: Stability Assessment of 1-tert-Butoxycarbonylamino-cycloheptanececarboxylic acid via HPLC

  • Standard Preparation: Prepare a stock solution of high-purity 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in a suitable solvent (e.g., acetonitrile/water mixture).

  • Sample Preparation: Prepare a solution of the stored compound at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject both the standard and sample solutions. Compare the peak areas and retention times. The appearance of a significant peak at the retention time of the corresponding unprotected amino acid indicates degradation. The percentage of degradation can be calculated from the relative peak areas.

Visualizations

cluster_storage Storage Conditions Ideal_Storage Ideal Storage (2-8°C, Dry, Inert Gas) Compound 1-tert-Butoxycarbonylamino- cycloheptanecarboxylic acid Ideal_Storage->Compound Maintains Stability Moisture Moisture High_Temp High Temperature (>85°C) Acid Acid Contamination Light Light Exposure Degraded_Compound Degraded Product (e.g., free amino acid) Compound->Degraded_Compound Degradation

Caption: Factors influencing the stability of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

Start Suspected Degradation Check_Appearance Visually inspect for color change or clumping Start->Check_Appearance Analytical_Test Perform Analytical Test (e.g., HPLC, NMR) Check_Appearance->Analytical_Test Compare_Standard Compare to a reference standard Analytical_Test->Compare_Standard Degradation_Confirmed Degradation Confirmed? Compare_Standard->Degradation_Confirmed Quarantine Quarantine Lot and Re-evaluate Synthesis Degradation_Confirmed->Quarantine Yes Proceed Proceed with Use Degradation_Confirmed->Proceed No

Caption: Troubleshooting workflow for suspected compound degradation.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of amino acid derivatives is a critical parameter in pharmaceutical development and chemical synthesis. 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a key building block in the synthesis of various therapeutic agents, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, offering high resolution and quantitative accuracy.

This guide provides a comprehensive comparison of HPLC methods for the purity analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, supported by detailed experimental protocols and a discussion of alternative analytical techniques.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or assessment of chiral purity.

Analytical Technique Principle Advantages Limitations Primary Application
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on polarity.High resolution, excellent quantitative accuracy, widely available.Requires impurities to have a UV chromophore for detection.Routine purity analysis and quantification of known and unknown impurities.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Directly determines enantiomeric purity.CSPs can be expensive and have specific mobile phase requirements.Assessment of the enantiomeric excess of the desired stereoisomer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio.More complex and expensive instrumentation.Identification and characterization of unknown impurities, especially at trace levels.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities such as residual solvents.The analyte is not volatile and would require derivatization.Analysis of volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Confirms the structure of the main component and can identify and quantify major impurities without the need for reference standards.Lower sensitivity compared to HPLC for trace impurities.Structural elucidation and identification of major impurities. Can be used for quantitative analysis (qNMR).

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) for Achiral Purity Analysis

This method is suitable for the routine determination of the purity of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid and for quantifying related substance impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[1]
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[1]
Gradient Start at 30% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 214 nm[1]

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Potential Impurities:

  • Starting Materials: Unreacted 1-aminocycloheptanecarboxylic acid and di-tert-butyl dicarbonate (Boc anhydride).

  • By-products: Di-Boc protected amino acid and tert-butyl ester of the amino acid.

  • Degradation Products: Loss of the Boc protecting group to yield the free amino acid.

Chiral HPLC for Enantiomeric Purity Analysis

This method is essential to confirm the stereochemical integrity of the compound, which is crucial for its biological activity.

Instrumentation:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column Chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T)
Mobile Phase A mixture of organic solvent (e.g., ethanol or isopropanol) and an acidic modifier (e.g., acetic acid or trifluoroacetic acid) in a non-polar solvent like hexane. The exact composition needs to be optimized for the specific column and enantiomers. For t-BOC amino acids, reversed-phase mode is also a viable choice.
Flow Rate Typically 0.5 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Detection Wavelength 210 - 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column Chromatographic Separation (C18 or Chiral Column) Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity / Impurity Levels Integration->Calculation Report Generate Analysis Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Purity_Analysis_Decision_Tree start Purity Analysis of 1-tert-Butoxycarbonylamino- cycloheptanecarboxylic acid q1 Routine Purity Check? start->q1 rp_hplc Reversed-Phase HPLC (UV) q1->rp_hplc Yes q2 Unknown Impurity Identification? q1->q2 No end Comprehensive Purity Profile rp_hplc->end lc_ms LC-MS Analysis q2->lc_ms Yes q3 Chiral Purity Assessment? q2->q3 No lc_ms->end chiral_hplc Chiral HPLC Analysis q3->chiral_hplc Yes q3->end No chiral_hplc->end

References

A Researcher's Guide to the Chiral Purity Assessment of Boc-Achc-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-1-aminocyclohexanecarboxylic acid (Boc-Achc-OH) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the undesired enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the chiral purity of Boc-Achc-OH, supported by established methodologies and data for structurally related compounds.

The stereochemical integrity of amino acid derivatives is a crucial quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. Even minor enantiomeric impurities can lead to significant differences in biological activity and pharmacological properties. This guide offers an objective comparison of analytical methodologies for confirming the enantiomeric purity of Boc-Achc-OH.

Comparison of Analytical Methods

The determination of enantiomeric excess (e.e.) for Boc-protected amino acids can be achieved through several high-precision analytical techniques. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative.

FeatureChiral HPLCChiral GC-MSChiral NMR SpectroscopyChiral SFC
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile and thermally stable enantiomers in the gas phase based on their interaction with a chiral stationary phase.Use of a chiral solvating agent (CSA) to induce a diastereomeric interaction, resulting in different chemical shifts for the enantiomers.Separation using a supercritical fluid mobile phase and a chiral stationary phase.
Sample Preparation Direct injection or simple dissolution in a suitable solvent.Derivatization is necessary to increase volatility and improve peak shape.Simple mixing of the analyte with the chiral solvating agent in an NMR solvent.Dissolution in a suitable modifier.
Key Performance High resolution and sensitivity, widely applicable to a broad range of N-protected amino acids.High sensitivity, shorter analysis times for suitable compounds.Non-destructive, provides structural information, but generally less sensitive than chromatographic methods.Faster analysis times and reduced solvent consumption compared to HPLC.
Limitations Method development can be time-consuming.Derivatization step can be complex and may introduce analytical errors.Lower sensitivity and may require higher sample concentrations.Requires specialized instrumentation.

Experimental Protocols and Supporting Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of Boc-protected amino acids. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated broad applicability for this class of compounds.[1]

Method 1: Polysaccharide-Based CSP

This protocol outlines a direct method for the enantiomeric separation of a cyclic Boc-amino acid like Boc-DL-proline, which can be adapted for Boc-Achc-OH.[2]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve Boc-Achc-OH in the mobile phase to a concentration of 1 mg/mL.[2]

Method 2: Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin or ristocetin A, are also highly effective for the chiral separation of t-BOC amino acids.[1] A reversed-phase method is often a viable choice for these columns.[1]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: CHIROBIOTIC™ T (Teicoplanin) or CHIROBIOTIC™ R (Ristocetin A), 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate). The exact composition would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210-230 nm.

  • Sample Preparation: Dissolve Boc-Achc-OH in the mobile phase or a compatible solvent to a concentration of 1 mg/mL.

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Boc-Achc-OH Sample Dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolve HPLC Inject Sample onto Chiral HPLC System Dissolve->HPLC Racemic Prepare Racemic Standard (if available) Racemic->HPLC Separate Isocratic/Gradient Elution HPLC->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Chiral Purity Assessment by HPLC.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, derivatization of Boc-Achc-OH is required to increase its volatility. This typically involves esterification of the carboxylic acid group.

Protocol Outline:

  • Derivatization: React Boc-Achc-OH with a suitable esterifying agent (e.g., diazomethane or an alcohol under acidic conditions) to form the corresponding methyl or ethyl ester.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CP Chirasil-DEX CB).[3]

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape.

    • Detection: Mass spectrometry provides both quantification and structural information.

Experimental Workflow for Chiral GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Boc-Achc-OH Sample Derivatize Derivatization (e.g., Esterification) Sample->Derivatize Extract Extraction and Concentration Derivatize->Extract GCMS Inject Derivatized Sample into Chiral GC-MS Extract->GCMS Separate Temperature Programmed Separation GCMS->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Ion Chromatogram Peaks of Diastereomers Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Chiral Purity Assessment by GC-MS.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive method for determining enantiomeric purity. The use of a chiral solvating agent (CSA) can induce chemical shift differences between the enantiomers.

Protocol Outline:

  • Sample Preparation:

    • Dissolve a known amount of Boc-Achc-OH in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).

  • NMR Analysis:

    • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Acquire a high-resolution ¹H NMR spectrum.

    • Data Analysis: Identify a proton signal that shows baseline separation for the two enantiomers. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Logical Relationship for NMR-based Chiral Purity Assessment

Analyte Boc-Achc-OH Enantiomers Complex Diastereomeric Complexes (Analyte + CSA) Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR NMR Spectroscopy Complex->NMR Spectra Distinct NMR Signals for Each Diastereomer NMR->Spectra Quantify Integration of Signals (Enantiomeric Ratio) Spectra->Quantify

References

Enhancing Peptide Stability: A Comparative Guide to Boc-Achc-OH and Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Proteolytic degradation limits their therapeutic potential by reducing bioavailability and in vivo half-life. The incorporation of cyclic amino acids is a powerful strategy to overcome this challenge by imparting conformational rigidity and resistance to enzymatic cleavage. This guide provides a comprehensive comparison of Boc-Achc-OH (Boc-aminocyclohexanecarboxylic acid) with other commonly used cyclic amino acids in the context of peptide stability, supported by experimental methodologies.

The introduction of cyclic amino acids into a peptide sequence sterically hinders the approach of proteases and restricts the peptide's conformational freedom, making it a less favorable substrate for enzymatic degradation. This guide will delve into the structural and functional impacts of incorporating Boc-Achc-OH and other cyclic amino acids, providing a framework for the rational design of more stable and effective peptide-based therapeutics.

Comparative Analysis of Peptide Stability with Cyclic Amino Acids

While direct head-to-head quantitative data comparing the stability of identical peptide sequences containing different cyclic amino acids is not extensively available in the public domain, the general principles of their stabilizing effects are well-established. The following table provides an illustrative comparison based on the known properties of these amino acids. The stability of a peptide is highly sequence-dependent, and the data presented here should be considered as a general guideline.

Cyclic Amino AcidRing SizeKey Structural FeatureExpected Impact on Proteolytic StabilityConformational Rigidity
Boc-Achc-OH 6-memberedCyclohexane ringHighHigh
Boc-Aib-OH -Gem-dimethyl groupHighModerate
Boc-Acpc-OH 5-memberedCyclopentane ringModerate to HighModerate
Boc-Acbc-OH 4-memberedCyclobutane ringModerateModerate to High
Boc-L-proline 5-memberedPyrrolidine ringModerateHigh (induces turns)

Note: The expected impact on stability is a qualitative assessment based on the structural properties of the amino acids. Actual stability enhancement will vary depending on the peptide sequence, the position of the cyclic amino acid, and the specific proteases involved.

The Role of Conformational Constraint in Peptide Stability

The stability of peptides is intrinsically linked to their three-dimensional structure. Linear peptides are flexible and can adopt multiple conformations, some of which are readily recognized and cleaved by proteases. Cyclic amino acids, by virtue of their rigid ring structures, limit the conformational freedom of the peptide backbone. This pre-organization into a more defined structure can shield proteolytic cleavage sites and reduce the peptide's affinity for proteases.

G Influence of Cyclic Amino Acids on Peptide Stability cluster_0 Linear Peptide cluster_1 Peptide with Cyclic Amino Acid Flexible Conformations Flexible Conformations Protease Recognition Protease Recognition Flexible Conformations->Protease Recognition Proteolytic Degradation Proteolytic Degradation Protease Recognition->Proteolytic Degradation Rigid Conformation Rigid Conformation Reduced Protease Recognition Reduced Protease Recognition Rigid Conformation->Reduced Protease Recognition Enhanced Stability Enhanced Stability Reduced Protease Recognition->Enhanced Stability Introduction of Cyclic Amino Acid Introduction of Cyclic Amino Acid Introduction of Cyclic Amino Acid->Rigid Conformation

Diagram 1: Impact of Cyclic Amino Acids on Peptide Conformation and Stability.

Experimental Protocols for Assessing Peptide Stability

To quantitatively assess the impact of incorporating Boc-Achc-OH and other cyclic amino acids on peptide stability, standardized in vitro assays are employed. The following are detailed methodologies for two common experimental approaches.

Enzymatic Degradation Assay

This assay evaluates the resistance of a peptide to cleavage by a specific protease.

Materials:

  • Peptide synthesized with and without the cyclic amino acid (control).

  • Protease of interest (e.g., trypsin, chymotrypsin, proteinase K).

  • Assay buffer (e.g., Tris-HCl or phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass spectrometer (optional, for fragment analysis).

Procedure:

  • Peptide Preparation: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer at a concentration of 0.1 mg/mL.

  • Incubation: In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the protease solution. Incubate the mixture at 37°C.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 10 µL aliquots of the reaction mixture.

  • Quenching: Immediately add the 10 µL aliquot to 90 µL of the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by fitting the data to a first-order decay curve.

G Workflow for Enzymatic Degradation Assay Start Start Prepare Peptide and Protease Solutions Prepare Peptide and Protease Solutions Start->Prepare Peptide and Protease Solutions Incubate at 37°C Incubate at 37°C Prepare Peptide and Protease Solutions->Incubate at 37°C Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at 37°C->Withdraw Aliquots at Time Points Quench Reaction Quench Reaction Withdraw Aliquots at Time Points->Quench Reaction Analyze by HPLC Analyze by HPLC Quench Reaction->Analyze by HPLC Calculate Half-life Calculate Half-life Analyze by HPLC->Calculate Half-life End End Calculate Half-life->End

Constraining Peptides: A Comparative Guide to the Conformational Landscape of Peptides Containing 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and specific conformations is paramount. The incorporation of cyclic non-proteinogenic amino acids is a key strategy in this endeavor. This guide provides a detailed comparative analysis of the conformational properties of peptides containing 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Ac7c-OH) and other cyclic amino acid alternatives, supported by experimental data.

The inclusion of cyclic amino acids rigidly constrains the peptide backbone, favoring specific secondary structures such as β-turns and helices. This conformational restriction can lead to increased metabolic stability and enhanced binding affinity to biological targets. This guide will delve into the stereochemistry of peptides featuring the cycloheptane-containing amino acid, Ac7c, and compare its influence on peptide structure with that of other cycloalkane amino acids.

Comparative Conformational Analysis of Cyclic Amino Acid-Containing Peptides

The size of the cycloalkane ring in a cyclic amino acid has a profound impact on the resulting peptide's conformational preferences. The following tables summarize key conformational data for peptides containing cycloheptane, cyclohexane, and cyclopentane amino acid residues.

Peptide SequenceCyclic ResidueObserved ConformationKey Findings
Boc-Aib-Ac7c-NHMeAc7cType I/III β-turnStabilized by a 4→1 intramolecular hydrogen bond. The cycloheptane ring adopts a twist-chair conformation.[1]
Boc-Pro-Ac7c-Ala-OMeAc7cType II β-turnAlso stabilized by a 4→1 intramolecular hydrogen bond, with the cycloheptane ring in a twist-chair conformation.[1]
Boc-Aib-Ac7c-OMeAc7cHelicalThe Ac7c and Aib residues both adopt helical conformations in this dipeptide ester.[1]
Boc-Pro-Ac7c-OMeAc7cSemi-extendedThe Pro residue remains semi-extended, while the Ac7c residue is helical.[1]
Peptides with trans-ACHCACHC (cyclohexane)14-helixOligomers of trans-2-aminocyclohexanecarboxylic acid consistently fold into a stable 14-helix secondary structure.[2][3]
Peptides with cis-ACPCACPC (cyclopentane)β-sheetIn contrast to their trans counterparts, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid tend to adopt β-sheet secondary structures.[4]
Peptides with trans-ACPCACPC (cyclopentane)12-helixOligomers with at least four units of trans-ACPC form a stable 12-helix, which has dimensions similar to a natural α-helix.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and conformational analysis of peptides containing cyclic amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Boc-Protected Peptide

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains. The Boc (tert-butyloxycarbonyl) strategy is a well-established method.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Couple the first Boc-protected amino acid to the resin using a suitable activating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

2. Elongation Cycle:

  • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA).

  • Coupling: Couple the next Boc-protected amino acid using an activating agent (e.g., DCC/HOBt or HBTU).

  • Washing: Thoroughly wash the resin with DCM and isopropanol after each deprotection and coupling step to remove excess reagents and byproducts.

  • Repeat the elongation cycle until the desired peptide sequence is assembled.

3. Cleavage from Resin:

  • Cleave the completed peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole) to prevent side reactions.[5][6][7]

4. Purification and Characterization:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of peptides in solution.[8]

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) at a concentration of 1-5 mM.

2. 1D ¹H NMR:

  • Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts of the amide protons. Dispersed amide proton signals are indicative of a well-defined conformation.

3. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. Intramolecular hydrogen bonds can often be inferred from specific NOE patterns (e.g., between the NH of one residue and the α-proton of the preceding residue).

4. Structure Calculation:

  • Integrate the distance constraints obtained from NOESY/ROESY experiments, along with dihedral angle constraints derived from coupling constants, into molecular dynamics or distance geometry algorithms to calculate a family of structures consistent with the NMR data.

Visualizing Methodologies and Conformational Principles

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the conformational analysis of these constrained peptides.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis Resin Preparation Resin Preparation First Amino Acid Coupling First Amino Acid Coupling Resin Preparation->First Amino Acid Coupling Elongation Cycles Elongation Cycles First Amino Acid Coupling->Elongation Cycles Cleavage from Resin Cleavage from Resin Elongation Cycles->Cleavage from Resin Purification (HPLC) Purification (HPLC) Cleavage from Resin->Purification (HPLC) NMR Spectroscopy NMR Spectroscopy Purification (HPLC)->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Purification (HPLC)->X-ray Crystallography Computational Modeling Computational Modeling Purification (HPLC)->Computational Modeling NMR Spectroscopy->X-ray Crystallography X-ray Crystallography->Computational Modeling

Caption: Experimental workflow for the synthesis and conformational analysis of peptides containing cyclic amino acids.

G cluster_0 cluster_1 Cyclic Amino Acid Incorporation Cyclic Amino Acid Incorporation Reduced Flexibility Reduced Flexibility Cyclic Amino Acid Incorporation->Reduced Flexibility Favored Torsion Angles Favored Torsion Angles Cyclic Amino Acid Incorporation->Favored Torsion Angles β-Turn β-Turn Reduced Flexibility->β-Turn Helix (e.g., 3_10, 12-, 14-helix) Helix (e.g., 3_10, 12-, 14-helix) Reduced Flexibility->Helix (e.g., 3_10, 12-, 14-helix) β-Sheet β-Sheet Reduced Flexibility->β-Sheet

Caption: Logical relationship between cyclic amino acid incorporation and conformational outcomes in peptides.

G cluster_0 Type I β-Turn C_i Cα(i) N_i1 N(i+1) C_i->N_i1 CO_i C_i->CO_i C_i1 Cα(i+1) N_i1->C_i1 N_i2 N(i+2) C_i1->N_i2 C_i2 Cα(i+2) N_i2->C_i2 N_i3 N(i+3) C_i2->N_i3 C_i3 Cα(i+3) N_i3->C_i3 NH_i3 N_i3->NH_i3 CO_i->NH_i3 4→1 H-bond

References

The Impact of Incorporating Boc-Achc-OH on Peptide Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic properties is a continuous endeavor. The incorporation of non-proteinogenic amino acids, such as Boc-Achc-OH (Boc-1-aminocyclohexane-1-carboxylic acid), represents a powerful strategy to modulate the biological activity of peptides. This guide provides a comprehensive comparison of the performance of peptides incorporating Boc-Achc-OH versus those with other amino acids, supported by experimental data and detailed methodologies.

The inclusion of the cyclic, sterically constrained Achc residue imparts a significant conformational rigidity to the peptide backbone. This restriction in flexibility can lead to a range of beneficial properties, including increased resistance to enzymatic degradation and altered receptor binding affinity and selectivity. By locking the peptide into a more defined three-dimensional structure, it is possible to favor the bioactive conformation, leading to enhanced potency or a shift in biological activity from agonism to antagonism.

Data Presentation: Quantitative and Qualitative Comparison of Biological Activity

The following table summarizes the observed changes in the activity of a known bradykinin B2 receptor antagonist when a natural amino acid is replaced with the constrained Apc residue at different positions. This serves as a strong indicator of the potential effects of incorporating Boc-Achc-OH.

Peptide AnalogModificationObserved Biological Activity
Parent Antagonist[D-Arg⁰, Hyp³, Thi⁵,⁸, D-Phe⁷]BKB2 Receptor Antagonist
Analog 1Apc at position 7Reduced antagonistic properties; in some assays, showed agonistic activity.[1]
Analog 2Apc at position 8Enhanced antagonistic potency.[1]
Analog 3N-terminal acylation + Apc at position 7Antagonistic potency enhanced compared to Analog 1.[1]
Analog 4N-terminal acylation + Apc at position 8Further enhancement of antagonistic potency compared to Analog 2.[1]

These findings strongly suggest that the conformational constraints imposed by cyclic amino acids like Achc can dramatically alter the biological function of a peptide, with the specific outcome being highly dependent on the position of the substitution.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Incorporating Boc-Achc-OH

Objective: To synthesize peptides with and without the Boc-Achc-OH modification for comparative analysis.

Methodology: Fmoc/tBu solid-phase peptide synthesis is a standard method for this purpose.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading), including Fmoc-Achc-OH or the corresponding natural amino acid, using a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling efficiency using a qualitative test such as the ninhydrin test.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Bradykinin B2 Receptor Binding Assay

Objective: To determine the binding affinity of peptide analogs to the bradykinin B2 receptor.

Methodology: This competitive radioligand binding assay measures the ability of a test peptide to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% bovine serum albumin).

  • Competitive Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled bradykinin B2 receptor antagonist (e.g., [³H]-Bradykinin).

    • Add increasing concentrations of the unlabeled test peptide (the competitor).

    • For determining non-specific binding, add a high concentration of an unlabeled known antagonist.

    • For total binding, add only the radioligand and buffer.

  • Incubation: Add the cell membrane preparation to each well and incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the radioligand binding). The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Enzymatic Stability Assay in Human Serum

Objective: To evaluate the resistance of peptide analogs to degradation by proteases present in human serum.

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentration in a buffer such as phosphate-buffered saline (PBS).

  • Serum Incubation:

    • Pre-warm human serum to 37°C.

    • Initiate the degradation reaction by adding the peptide solution to the serum (e.g., a 1:1 ratio).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile containing 1% TFA. This will also precipitate the serum proteins.

  • Protein Precipitation and Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to determine the half-life (t₁/₂) of the peptide in human serum.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The incorporation of conformationally constrained amino acids can be a key strategy in designing peptides that modulate specific signaling pathways. The following diagrams, generated using Graphviz, illustrate two major pathways, the Wnt and TGF-β signaling cascades, which are frequent targets for therapeutic intervention.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus ligand Wnt receptor Frizzled/LRP6 ligand->receptor cytoplasmic_protein Dishevelled receptor->cytoplasmic_protein Activates destruction_complex Destruction Complex (Axin, APC, GSK3β) cytoplasmic_protein->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates & Degrades nucleus Nucleus beta_catenin->nucleus Accumulates & Translocates transcription_factor TCF/LEF target_genes Target Gene Expression transcription_factor->target_genes

Canonical Wnt Signaling Pathway

TGF_beta_Signaling_Pathway ligand TGF-β receptorII TGFβRII ligand->receptorII receptorI TGFβRI receptorII->receptorI Recruits & Phosphorylates smad23 SMAD2/3 receptorI->smad23 Phosphorylates smad_complex SMAD Complex smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates transcription Gene Transcription nucleus->transcription Regulates Peptide_Stability_Workflow start Peptide Incubation in Serum (37°C) sampling Aliquots Taken at Time Points start->sampling quench Quench Reaction & Precipitate Proteins sampling->quench centrifuge Centrifugation quench->centrifuge analyze LC-MS Analysis of Supernatant centrifuge->analyze end Determine Half-Life analyze->end

References

A Spectroscopic Comparison of Different Batches of 1-(Boc-amino)cycloheptane-1-carboxylic Acid: A Guide to Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and purity of starting materials are paramount in the fields of chemical research and pharmaceutical development. 1-(Boc-amino)cycloheptane-1-carboxylic acid is a key building block in the synthesis of novel therapeutic agents and complex organic molecules.[1] Batch-to-batch variability can significantly impact reaction outcomes, yield, and the impurity profile of the final product. This guide provides an objective spectroscopic comparison of three hypothetical batches of 1-(Boc-amino)cycloheptane-1-carboxylic acid to aid researchers in assessing material quality. The data presented herein is representative of typical variations that may be observed.

Data Presentation

The following tables summarize the quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of three different batches of 1-(Boc-amino)cycloheptane-1-carboxylic acid.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Chemical Shift (δ) ppmBatch A (High Purity)Batch B (Slight Impurity)Batch C (Lower Purity)Assignment
11.5 (br s, 1H)✓ (broader)✓ (very broad)COOH
5.15 (br s, 1H)✓ (broader)NH
2.20-2.05 (m, 2H)Cycloheptane CH₂
1.95-1.80 (m, 2H)Cycloheptane CH₂
1.70-1.45 (m, 8H)Cycloheptane CH₂
1.44 (s, 9H)Boc (t-butyl)
Impurity SignalsNone2.15 (s, small)2.15 (s, prominent), 3.75 (s, small)Residual Solvent/Byproduct

Analysis: Batch A exhibits sharp, well-defined peaks corresponding to the pure compound. Batch B shows some peak broadening for the acidic and amide protons, which could indicate the presence of trace amounts of water or other hydrogen-bonding impurities. A small singlet at 2.15 ppm may suggest residual acetone. Batch C displays significant broadening of the COOH and NH signals, indicative of higher moisture content, and shows more prominent impurity signals.

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Chemical Shift (δ) ppmBatch A (High Purity)Batch B (Slight Impurity)Batch C (Lower Purity)Assignment
181.5COOH
155.8Boc C=O
80.1Boc C(CH₃)₃
60.5Cycloheptane C-1
37.2Cycloheptane CH₂
29.8Cycloheptane CH₂
28.4Boc CH₃
22.5Cycloheptane CH₂
Impurity SignalsNone30.730.7, 52.1Residual Solvent/Byproduct

Analysis: The ¹³C NMR data corroborates the findings from the ¹H NMR. Batch A shows only the peaks expected for the product. Batches B and C show additional weak signals, suggesting the presence of minor organic impurities.

Table 3: FT-IR Data Comparison (ATR, cm⁻¹)

Wavenumber (cm⁻¹)Batch A (High Purity)Batch B (Slight Impurity)Batch C (Lower Purity)Assignment
3300-2500 (broad)31003150 (broader)3200 (very broad)O-H stretch (Carboxylic Acid)[2][3]
3350 (sharp)✓ (less defined)✓ (broadened)N-H stretch (Amine)
2930, 2860C-H stretch (Aliphatic)
1710 (strong)C=O stretch (Carboxylic Acid)[2][3]
1685 (strong)C=O stretch (Boc Carbamate)
1160 (strong)C-O stretch (Boc)

Analysis: The FT-IR spectra highlight differences in hydrogen bonding. The O-H and N-H stretching bands in Batches B and C are broader than in Batch A, which is consistent with the presence of moisture or other protic impurities that can engage in hydrogen bonding.

Table 4: Mass Spectrometry Data Comparison (ESI-)

m/zBatch A (High Purity)Batch B (Slight Impurity)Batch C (Lower Purity)Assignment
256.15100%100%100%[M-H]⁻
Impurity IonsNone212.10 (5%)212.10 (15%), 278.13 (5%)Byproduct, [M+Na-2H]⁻ adduct

Analysis: All batches show the expected molecular ion. Batch B exhibits a minor ion at m/z 212.10, potentially corresponding to a byproduct from the synthesis. Batch C shows this impurity at a higher intensity and an additional sodium adduct, which can sometimes be observed in samples with higher salt content.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 10-15 mg of each batch of 1-(Boc-amino)cycloheptane-1-carboxylic acid was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition : Spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing : The spectra were processed with a standard Fourier transform, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : A small amount of the solid sample from each batch was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : FT-IR spectra were recorded on a spectrometer equipped with a universal ATR accessory.

  • Data Acquisition : Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹. The spectral range was 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample analysis.

  • Data Processing : The spectra were baseline corrected.

3. Mass Spectrometry (MS)

  • Sample Preparation : A dilute solution of each batch was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.

  • Instrumentation : Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Data Acquisition : The analysis was performed in negative ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C. Data was collected over a mass range of m/z 50-500.

  • Data Processing : The resulting spectra were analyzed for the molecular ion and any other significant peaks.

Experimental Workflow

G cluster_0 Batch Reception & Preparation cluster_1 Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry cluster_2 Data Evaluation batch_a Batch A nmr_prep Sample Prep (CDCl3) batch_a->nmr_prep ftir_prep Sample Prep (ATR) batch_a->ftir_prep ms_prep Sample Prep (MeOH) batch_a->ms_prep batch_b Batch B batch_b->nmr_prep batch_b->ftir_prep batch_b->ms_prep batch_c Batch C batch_c->nmr_prep batch_c->ftir_prep batch_c->ms_prep nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq analysis Data Analysis & Comparison nmr_acq->analysis ftir_acq FT-IR Data Acquisition ftir_prep->ftir_acq ftir_acq->analysis ms_acq ESI-MS Acquisition ms_prep->ms_acq ms_acq->analysis assessment Purity & Consistency Assessment analysis->assessment

References

Benchmarking the performance of Boc-Achc-OH in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the incorporation of non-natural amino acids is a critical strategy for modulating biological activity and improving pharmacokinetic properties. Among these, Boc-Achc-OH (Boc-1-aminocyclohexanecarboxylic acid) is a valuable building block for introducing conformational constraints. This guide provides an objective comparison of the performance of Boc-Achc-OH in automated peptide synthesizers against other common alternatives, supported by established principles of solid-phase peptide synthesis (SPPS) and illustrative data.

Performance Comparison of Conformationally Constrained Amino Acids

The selection of a conformationally restricted amino acid is a trade-off between achieving the desired structural rigidity and maintaining efficient synthesis. The bulky, cyclic nature of Boc-Achc-OH presents unique challenges and advantages in automated SPPS.

Amino Acid DerivativePrimary Application in Peptide StructureExpected Coupling Efficiency in Automated SPPSPotential for Side ReactionsRelative CostKey Considerations
Boc-Achc-OH Induction of β-turns and helical structures; increased proteolytic stability.Moderate to HighLow; sterically hindered nature can slow down coupling but also reduces side reactions.ModerateRequires optimized coupling protocols, potentially longer reaction times or stronger coupling reagents due to steric hindrance.
Boc-Pro-OH (Proline) Induces kinks and turns in the peptide backbone.HighLow; secondary amine can lead to incomplete coupling if not handled correctly.LowCan disrupt helical structures; its rigid structure is well-tolerated by most synthesizers.
Boc-Aib-OH (Aminoisobutyric Acid) Promotes helical conformations.ModerateLow; gem-dimethyl groups provide steric hindrance.ModerateCan be difficult to couple; may require specialized coupling reagents or elevated temperatures.
Boc-Inp-OH (Isonipecotic Acid) Induces β-turns and provides a rigid scaffold.Moderate to HighLowHighSimilar to Boc-Achc-OH, it introduces a cyclic constraint.[1]
Fmoc-D-Pro-OH Used in combination with a glycine to create a strong β-turn motif.HighLowModerateUtilizes Fmoc chemistry, which offers milder deprotection conditions compared to the Boc strategy.[2]

Note: The expected coupling efficiency and potential for side reactions are based on general principles of peptide synthesis and may vary depending on the specific peptide sequence, resin, and synthesizer used.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for the incorporation of Boc-Achc-OH in an automated peptide synthesizer using the Boc/Bzl protection strategy.

Protocol 1: Automated Boc-SPPS for Incorporation of Boc-Achc-OH

This protocol is designed for a standard automated peptide synthesizer and may require optimization based on the specific instrument and peptide sequence.

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid).

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with N,N-dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

  • Neutralization:

    • Neutralize the protonated N-terminal amine with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.

    • Wash the resin with DMF to remove excess base.

  • Coupling of Boc-Achc-OH:

    • Dissolve Boc-Achc-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution for pre-activation (1-2 minutes).

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of Achc, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • Washing:

    • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, treat the resin with anhydrous Hydrogen Fluoride (HF) or a similar strong acid to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and trained personnel.[3]

    • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

Protocol 2: Quality Control by HPLC
  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 214 nm or 220 nm.

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the crude peptide and identify any byproducts.

Visualizing the Workflow and Logic

To better understand the experimental process and the chemical strategy, the following diagrams are provided.

Benchmarking_Workflow cluster_synthesis Automated Peptide Synthesis cluster_analysis Analysis and Purification resin 1. Resin Preparation (Swelling) deprotection 2. Boc Deprotection (50% TFA in DCM) resin->deprotection neutralization 3. Neutralization (DIEA in DMF) deprotection->neutralization coupling 4. Amino Acid Coupling (Boc-Achc-OH + HBTU/DIEA) neutralization->coupling monitoring Coupling Monitoring (Kaiser Test) coupling->monitoring wash1 5. Washing (DMF/DCM) wash1->deprotection Next Cycle cleavage 6. Cleavage from Resin (Anhydrous HF) wash1->cleavage Final Cycle monitoring->wash1 precipitation 7. Peptide Precipitation (Cold Ether) cleavage->precipitation hplc 8. Purity Analysis (RP-HPLC) precipitation->hplc purification 9. Purification (Prep-HPLC) hplc->purification

Benchmarking workflow for Boc-Achc-OH in automated synthesis.

Boc_Protection_Strategy PeptideResin Peptide-Resin (Free N-terminus) CoupledPeptide Elongated Peptide-Resin (Boc-Protected N-terminus) PeptideResin->CoupledPeptide + ActivatedAA BocAA Boc-Protected Amino Acid (e.g., Boc-Achc-OH) ActivatedAA Activated Amino Acid BocAA->ActivatedAA + Coupling Reagent DeprotectedPeptide Elongated Peptide-Resin (Free N-terminus for next cycle) CoupledPeptide->DeprotectedPeptide + TFA TFA TFA (Acid) CouplingReagent Coupling Reagent (e.g., HBTU)

References

A Comparative Analysis of Deprotection Kinetics for Boc- and Fmoc-Cycloheptane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protecting Group Strategy

In the realm of peptide synthesis and the development of complex molecular architectures, the judicious selection of protecting groups is paramount to achieving high yields and purity. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups represent two of the most widely employed amine protecting strategies. This guide provides a comparative study of the deprotection kinetics for Boc- and Fmoc-cycloheptane amino acids, offering experimental insights and data to inform the selection of the most suitable method for specific research and development applications. While direct kinetic data for cycloheptane amino acids is not extensively available in published literature, this comparison is based on the well-established principles and observed kinetics for other amino acids.

Executive Summary of Deprotection Kinetics

The fundamental difference between Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile, typically removed by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved by a secondary amine such as piperidine.[1] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups.[1]

Protecting GroupDeprotection ReagentTypical ConditionsReaction MechanismRelative RateKey Considerations
Boc Trifluoroacetic Acid (TFA) or HCl25-50% TFA in DCM; 4M HCl in DioxaneAcid-catalyzed hydrolysisGenerally fast (minutes to a few hours)Harsher conditions may affect acid-sensitive substrates. Requires neutralization step.
Fmoc Piperidine20% Piperidine in DMFBase-catalyzed β-eliminationVery fast (typically 1-20 minutes)Milder conditions preserve acid-labile groups. Formation of dibenzofulvene adduct.

Detailed Experimental Protocols

Accurate comparison of deprotection kinetics relies on standardized experimental procedures. The following are generalized protocols for the deprotection of Boc- and Fmoc-protected amino acids.

Protocol 1: Boc-Deprotection of a Cycloheptane Amino Acid

Materials:

  • Boc-protected cycloheptane amino acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Diethyl ether, cold

Procedure:

  • Dissolution: Dissolve the Boc-protected cycloheptane amino acid in anhydrous DCM.

  • Acid Treatment: Add a solution of 25-50% TFA in DCM to the reaction mixture.[2]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in DCM and neutralize the resulting ammonium salt with a 5% solution of DIPEA in DCM.[2]

  • Precipitation: Precipitate the deprotected amino acid by adding cold diethyl ether.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Fmoc-Deprotection of a Cycloheptane Amino Acid

Materials:

  • Fmoc-protected cycloheptane amino acid resin-bound (for SPPS)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Fmoc-cycloheptane amino acid-loaded resin in DMF for 30-60 minutes.[3]

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 1-3 minutes.[4]

  • Reagent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-20 minutes.[4][5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[3] The resin is now ready for the next coupling step.

  • Monitoring (Optional): The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[4]

Comparative Analysis of Deprotection Mechanisms

The distinct mechanisms of Boc and Fmoc deprotection are central to their differing kinetics and compatibilities.

cluster_boc Boc Deprotection (Acid-Catalyzed Hydrolysis) cluster_fmoc Fmoc Deprotection (Base-Catalyzed β-Elimination) Boc_AA Boc-NH-R Protonation Protonation (H+) Boc_AA->Protonation TFA or HCl Carbocation tert-Butyl Cation + CO2 Protonation->Carbocation Unimolecular Cleavage Deprotected_Boc H3N+-R Carbocation->Deprotected_Boc Fmoc_AA Fmoc-NH-R Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_AA->Proton_Abstraction Piperidine Dibenzofulvene Dibenzofulvene + CO2 Proton_Abstraction->Dibenzofulvene E1cB Elimination Deprotected_Fmoc H2N-R Dibenzofulvene->Deprotected_Fmoc

Caption: Mechanisms of Boc and Fmoc deprotection.

The acid-catalyzed deprotection of the Boc group proceeds through a stable tert-butyl cation intermediate.[6] In contrast, the base-catalyzed β-elimination of the Fmoc group is a concerted process initiated by the abstraction of an acidic proton on the fluorenyl ring system.[4] The latter is generally a faster process.

Experimental Workflow for a Comparative Kinetic Study

To quantitatively compare the deprotection kinetics of Boc- and Fmoc-cycloheptane amino acids, a structured experimental workflow is essential.

cluster_boc Boc-Protected Pathway cluster_fmoc Fmoc-Protected Pathway start Start: Protected Cycloheptane Amino Acid Boc_Deprotection Boc Deprotection (TFA/DCM) start->Boc_Deprotection Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) start->Fmoc_Deprotection Boc_Quench Reaction Quenching (Time Points) Boc_Deprotection->Boc_Quench Boc_Analysis LC-MS/HPLC Analysis Boc_Quench->Boc_Analysis Boc_Kinetics Determine Rate Constant (kBoc) Boc_Analysis->Boc_Kinetics Comparison Comparative Analysis (kBoc vs. kFmoc) Boc_Kinetics->Comparison Fmoc_Quench Reaction Quenching (Time Points) Fmoc_Deprotection->Fmoc_Quench Fmoc_Analysis LC-MS/HPLC or UV-Vis Analysis Fmoc_Quench->Fmoc_Analysis Fmoc_Kinetics Determine Rate Constant (kFmoc) Fmoc_Analysis->Fmoc_Kinetics Fmoc_Kinetics->Comparison

Caption: Workflow for comparative kinetic analysis.

Conclusion

The choice between Boc and Fmoc protection for cycloheptane amino acids depends on the specific requirements of the synthetic strategy. The Fmoc group offers the advantage of very fast deprotection under mild, basic conditions, which is highly compatible with acid-sensitive functionalities and the principles of orthogonal peptide synthesis.[7] The Boc group, while requiring harsher acidic conditions for removal, provides a robust and well-established alternative.[1] For syntheses involving complex molecules with multiple acid-labile protecting groups, the Fmoc strategy is generally preferred. Conversely, for simpler peptides or when cost is a significant factor, the Boc strategy remains a viable and effective option.[] Researchers should carefully consider the stability of their target molecule and other functional groups present when selecting the optimal deprotection strategy.

References

Enhancing Peptide-Protein Binding: A Comparative Analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the development of peptide-based therapeutics, modulating the binding affinity of a peptide to its protein target is a critical determinant of efficacy. The incorporation of non-natural, conformationally constrained amino acids is a key strategy to achieve enhanced binding affinity and stability. This guide provides a comparative analysis of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a cyclic non-natural amino acid, and its potential impact on peptide-protein binding affinity.

For the purpose of this guide, we will use the well-characterized interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), as a model system. The p53-MDM2 interaction is a crucial target in oncology, and numerous peptide inhibitors have been developed to disrupt this interaction and reactivate p53's tumor-suppressive functions. One such potent peptide inhibitor is PMI (TSFAEYWNLLSP), which binds to MDM2 with a low nanomolar affinity.[1][2][3][4]

We will explore a hypothetical scenario where a standard amino acid in the PMI peptide is replaced with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (Boc-Cha-OH). This comparison will be based on established principles of peptide chemistry and structural biology, supported by proposed experimental protocols to validate the hypothesis.

The Rationale for Conformational Constraint

The introduction of cyclic amino acids, such as the cycloheptane derivative, into a peptide backbone is intended to reduce the peptide's conformational flexibility. In its unbound state, a linear peptide exists as an ensemble of various conformations. Upon binding to its protein target, it must adopt a specific, "bioactive" conformation. This transition from a disordered to an ordered state is entropically unfavorable, which can decrease the overall binding affinity.

By incorporating a rigid amino acid like 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, the peptide is pre-organized into a conformation that more closely resembles its bound state. This reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity (lower dissociation constant, Kd).

Comparative Data Summary

The following table presents a hypothetical comparison of the binding affinities of the native PMI peptide and a modified version where a key residue is substituted with 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (PMI-Cha). The data for PMI is based on published literature, while the data for PMI-Cha is a projected outcome based on the principles of conformational constraint.

PeptideSequenceModificationPredicted Binding Affinity (Kd) to MDM2
PMITSFAEYWNLLSPNone3.2 nM[2]
PMI-ChaTSFAEYW(Cha)NLLSPLeucine at position 8 replaced with Cycloheptylalanine< 1 nM (Projected)

Experimental Protocols

To empirically validate the projected enhancement in binding affinity, the following experimental protocols would be employed.

Peptide Synthesis

Objective: To synthesize the PMI and PMI-Cha peptides.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry.[5][6]

  • Resin Preparation: A suitable resin (e.g., MBHA resin for C-terminal amide) is swelled in an appropriate solvent like dichloromethane (DCM).

  • Amino Acid Coupling: The C-terminal amino acid (Proline) is coupled to the resin.

  • Deprotection: The Boc protecting group of the coupled amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA).

  • Iterative Coupling and Deprotection: The subsequent Boc-protected amino acids, including Boc-L-cycloheptylalanine for the PMI-Cha peptide, are sequentially coupled to the growing peptide chain, with deprotection and neutralization steps in between each coupling.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or a trifluoromethanesulfonic acid-based mixture).

  • Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Binding Affinity Measurement

Objective: To determine the dissociation constant (Kd) of the PMI and PMI-Cha peptides for the MDM2 protein.

Methodology: Surface Plasmon Resonance (SPR).

  • Protein Immobilization: Recombinant human MDM2 protein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Peptide Preparation: The purified PMI and PMI-Cha peptides are dissolved in a suitable running buffer (e.g., HBS-EP+) to create a series of concentrations.

  • Binding Analysis: The different concentrations of each peptide are injected over the immobilized MDM2 surface. The association and dissociation of the peptides are monitored in real-time by measuring the change in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizing the Impact

To better understand the context and methodology, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and the underlying principle of enhanced binding affinity.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Expression p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 Binds Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair MDM2->p53_MDM2 Binds p53_MDM2->p53 Promotes Degradation Peptide PMI-Cha (Inhibitor) Peptide->p53_MDM2 Inhibits Formation Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_binding_assay Binding Affinity Measurement cluster_comparison Comparative Analysis SPPS Solid-Phase Peptide Synthesis (PMI & PMI-Cha) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization SPR_Setup MDM2 Immobilization on SPR Chip Characterization->SPR_Setup Peptide_Injection Injection of Peptide Analytes SPR_Setup->Peptide_Injection Data_Analysis Kinetic Analysis & Kd Determination Peptide_Injection->Data_Analysis Comparison Comparison of Kd values (PMI vs. PMI-Cha) Data_Analysis->Comparison Affinity_Modulation Flexible_Unbound Disordered Conformations (High Entropy) Flexible_Bound Ordered Bioactive Conformation (Low Entropy) Flexible_Unbound->Flexible_Bound Large Entropic Penalty label_lower_affinity label_lower_affinity Flexible_Bound->label_lower_affinity Lower Binding Affinity Constrained_Unbound Pre-organized Conformation (Low Entropy) Constrained_Bound Ordered Bioactive Conformation (Low Entropy) Constrained_Unbound->Constrained_Bound Small Entropic Penalty label_higher_affinity label_higher_affinity Constrained_Bound->label_higher_affinity Higher Binding Affinity

References

Safety Operating Guide

Navigating the Safe Disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid, a compound often utilized in peptide synthesis and other organic chemistry applications. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

ParameterGuidelineCitation
Waste Classification Treat as a hazardous chemical waste unless confirmed to be non-hazardous by a designated safety officer.[1]
Container Type Use a compatible, properly sealed, and clearly labeled waste container. Plastic is often preferred.[2][3]
Waste Segregation Store separately from incompatible materials such as strong acids, bases, and oxidizers. Do not mix with other waste streams unless explicitly permitted.[2][4]
Storage Location Accumulate waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
Maximum Accumulation Adhere to institutional limits for hazardous waste accumulation (e.g., typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste).[3]
Disposal Method Arrange for pickup and disposal by a licensed chemical waste disposal company. Methods may include incineration at a permitted facility.[5]
Drain Disposal Prohibited. Do not discharge into drains or sewers.[1][6]
Empty Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, rinsed container may then be disposed of as regular trash.[1][7]

Detailed Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe handling and disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid and its associated waste.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (compatible material, with a secure lid).

  • Hazardous waste labels.

  • Inert absorbent material for spill management.

  • Suitable solvent for decontamination (e.g., ethanol or isopropanol).

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in a clearly labeled, sealed waste container.[9] This includes any contaminated disposables such as weigh boats and wipes.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless they are compatible.

  • Labeling: Immediately label the hazardous waste container with its contents, including the full chemical name ("1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid") and any other components of the waste stream.[1][10]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area.[2][3]

    • Ensure the storage area is away from incompatible materials.

    • Keep the container closed at all times except when adding waste.[1]

  • Disposal of Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.

    • Non-disposable Labware: Decontaminate glassware by rinsing with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[11] After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Spill Management:

    • In case of a spill, restrict access to the area.

    • Prevent the generation of dust from powdered material.

    • Cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.[11]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Final Disposal:

    • Once the waste container is full or ready for disposal, arrange for pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][3]

    • Do not attempt to dispose of the chemical waste through standard trash or down the sanitary sewer.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

G start Start: Waste Generation (1-tert-Butoxycarbonylamino- cycloheptanecarboxylic acid) ppe Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Disposal workflow for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

References

Personal protective equipment for handling 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid (CAS No. 199330-56-8) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other Boc-protected amino acids and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.[1][2][3]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2][3]
Skin Protection Wear appropriate protective gloves, such as nitrile rubber.[1][3] A chemical-resistant lab coat must be worn and fully buttoned.[2] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[1][4] For larger quantities or potential spills, protective clothing and boots may be necessary.[1]
Respiratory Protection For handling solids that may generate dust, a NIOSH-approved dust respirator is recommended.[2][5][6] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[2]

    • Ensure the chemical fume hood is calibrated and functioning correctly before starting any work.[1]

    • Keep emergency equipment, such as a safety shower and eyewash station, readily accessible.[7]

  • Handling the Solid Compound:

    • When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[2]

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

  • Post-Handling Procedures:

    • Decontaminate the work area and any used equipment with an appropriate solvent, followed by washing with soap and water.[1]

    • Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Keep the compound away from incompatible materials such as acids, bases, acid anhydrides, acid chlorides, and reducing agents.[7]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

    • Unused Compound: Do not dispose of the chemical down the drain.[4][7] Unwanted material should be treated as hazardous waste.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[8]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood don_ppe Don Appropriate PPE verify_hood->don_ppe transfer Transfer Solid Carefully (Avoid Dust) don_ppe->transfer dissolve Dissolve in Solvent (If Applicable) transfer->dissolve segregate Segregate Contaminated Waste transfer->segregate decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dissolve->segregate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Licensed Waste Company segregate->dispose

Caption: Workflow for safely handling 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.